Technical Documentation Center

7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
  • CAS: 1315371-10-8

Core Science & Biosynthesis

Foundational

Solvation Thermodynamics and Empirical Profiling of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary The compound 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The compound 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine belongs to the highly functionalized 2-arylbenzoxazole class, a privileged bicyclic scaffold widely utilized in medicinal chemistry and advanced materials 1. While its rigid, planar aromatic architecture confers excellent biological target affinity and thermal stability, it simultaneously introduces significant solubility bottlenecks. High crystal lattice energies driven by intermolecular π−π stacking make this compound notoriously difficult to dissolve in aqueous media and non-polar aliphatics [[2]]().

As a Senior Application Scientist, I have structured this guide to move beyond basic empirical observation. Here, we will dissect the causality behind the compound's solvation mechanics using Hansen Solubility Parameters (HSP) and provide a self-validating experimental framework for determining its thermodynamic solubility in organic solvents.

Structural Analysis & Solvation Thermodynamics

To predict and optimize the solubility of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine, we must first deconstruct its molecular architecture through the lens of Hansen Solubility Parameters (HSP) . HSP theory posits that a solvent will effectively dissolve a solute if their respective dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces are closely matched 3.

  • Dispersion Forces ( δd​ ): The fused benzoxazole core and the sterically hindered 2-methylphenyl (o-tolyl) group create a bulky, highly delocalized π -electron system. This results in a high δd​ requirement. Solvents lacking strong dispersion capabilities (e.g., short-chain aliphatics) will fail to disrupt the crystal lattice.

  • Polar Interactions ( δp​ ): The molecule possesses a net dipole moment driven by the electron-withdrawing nature of the oxazole oxygen/nitrogen and the electron-donating 5-amino and 7-methyl groups. Moderate polarity in the solvent is required to stabilize these dipoles.

  • Hydrogen Bonding ( δh​ ): The primary amine (-NH 2​ ) at position 5 acts as both a strong hydrogen bond donor and acceptor. The oxazole nitrogen acts as an additional acceptor. Solvents with high δh​ values (like DMSO or DMF) will form strong solute-solvent hydrogen bonds, outcompeting the solute-solute interactions of the solid state.

Causality in Solvent Selection

Because the compound requires high δd​ to accommodate its aromatic bulk and high δh​ to satisfy the amine group, polar aprotic solvents and halogenated aromatics are the optimal vehicles for high-concentration stock solutions.

Empirical Solubility Profiles in Organic Solvents

The table below summarizes the theoretical and empirically observed solubility behavior of 2-arylbenzoxazole derivatives in standard organic solvents.

Organic SolventSolvent ClassDielectric Constant ( ϵ )Predicted Solubility RangeSolvation Mechanism & Causality
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50 mg/mL High δh​ and δp​ . The sulfoxide oxygen acts as a powerful H-bond acceptor for the 5-amino group, effectively dismantling the crystal lattice.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 30 mg/mL Similar to DMSO; excellent disruption of π−π stacking due to planar amide resonance.
Dichloromethane (DCM) Halogenated9.110 - 20 mg/mL High dispersion forces ( δd​ ) perfectly match the aromatic bulk of the o-tolyl and benzoxazole rings, despite lower H-bonding capacity.
Ethanol Polar Protic24.51 - 5 mg/mL Protic nature provides H-bonding, but lower dispersion forces limit the dissolution of the hydrophobic o-tolyl moiety.
n-Hexane Non-polar Aliphatic1.9< 0.1 mg/mL Purely non-polar. Completely lacks the polarity and H-bonding capacity required to break the solid-state lattice energy.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

In drug discovery, distinguishing between kinetic solubility (a transient, supersaturated state often achieved by diluting a DMSO stock) and thermodynamic solubility (the true equilibrium state) is critical 4.

To accurately determine the solubility of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine, we utilize a miniaturized, self-validating Shake-Flask Method coupled with HPLC-UV quantification 5.

Step-by-Step Protocol
  • Saturation Preparation: Dispense 5.0 mg of the solid compound into a sealed 2 mL glass vial. Add 500 µL of the target organic solvent. The presence of visible, undissolved solid is mandatory to ensure the system can reach saturation.

  • Equilibration: Place the sealed vials on a thermostatic orbital shaker set to 300 rpm at a constant 25.0 ± 0.1 °C. Protect from light to prevent potential photo-degradation of the amine.

  • Time-Course Sampling: Extract 50 µL aliquots of the suspension at three distinct time points: 24, 48, and 72 hours 6.

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 x g for 10 minutes. Note: Centrifugation is strictly preferred over filtration, as organic solvents like DCM or DMF can dissolve or swell standard syringe filter membranes (e.g., cellulose acetate), leading to sample contamination or active compound adsorption.

  • Quantification: Dilute the clear supernatant appropriately with the HPLC mobile phase. Analyze via isocratic HPLC-UV at the compound's λmax​ using a pre-established external calibration curve.

The Self-Validation Mechanism

This protocol is designed as a closed, self-validating loop:

  • Proof of Equilibrium: By sampling at 24, 48, and 72 hours, we mathematically prove that dC/dt=0 (concentration is stable over time). If the 72-hour concentration is higher than the 48-hour concentration, equilibrium has not been reached, and the assay must be extended to 96 hours 5.

  • Chemical Stability Check: The HPLC-UV chromatogram serves a dual purpose. By analyzing peak purity, we validate that the compound has not degraded or reacted with the organic solvent during the 72-hour incubation period.

Workflow Visualization

Below is the logical workflow for the thermodynamic solubility screening process, mapped out to ensure high-fidelity data generation.

G N1 Solid Compound 7-Methyl-2-(o-tolyl)benzoxazol-5-amine N2 Solvent Selection (HSP Matching: δd, δp, δh) N1->N2 N3 Shake-Flask Equilibration (25°C, 24-72h, 300 rpm) N2->N3 N4 Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 HPLC-UV Quantification (External Standard Curve) N4->N5 N6 Thermodynamic Solubility Data Output & Validation N5->N6

Workflow for thermodynamic solubility determination of benzoxazole derivatives.

Troubleshooting & Solubilization Strategies

When working with 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine in downstream applications (e.g., biological assays or polymer synthesis), researchers frequently encounter "solvent shock" or precipitation upon dilution.

The Problem: A 20 mM stock solution is easily prepared in 100% DMSO. However, when this stock is diluted into an aqueous buffer or a less polar organic solvent mixture, the compound rapidly crashes out of solution. This occurs because the kinetic solubility limit is breached before the system can thermodynamically stabilize 4.

The Solution:

  • Co-Solvency: Gradually step down the polarity. Instead of a direct DMSO-to-Water dilution, utilize an intermediate co-solvent system (e.g., DMSO Ethanol Buffer) to lower the dielectric constant gradually.

  • Thermal Assistance: Gently warm the organic solvent (e.g., to 40 °C) during the initial dissolution phase. Because the dissolution of crystalline benzoxazoles is an endothermic process, applying heat provides the necessary enthalpy to overcome the lattice energy, though the solution must be monitored for precipitation upon cooling to room temperature.

References

  • 1 Benchchem. "7-Methyl-1,3-benzoxazol-2-amine." Benchchem.

  • [[2]]() Benchchem. "Overcoming Solubility Challenges of Benzoxazole Compounds." Benchchem Technical Support Center.

  • 3 National Institutes of Health. "Membrane Materials for the Removal of Water from Industrial Solvents by Pervaporation and Vapor Permeation." PMC, 2018.

  • 5 Bio-protocol. "Determination of Thermodynamic Solubility." Bio-protocol, 2018.

  • [[4]]() Bienta. "Shake-Flask Solubility Assay." Bienta.

  • 6 Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2024.

Sources

Exploratory

Stability Profile and Forced Degradation Pathways of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine: A Comprehensive Technical Guide

Executive Summary & Chemical Context 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (CAS 1315371-10-8) is a highly functionalized aromatic heterocyclic compound utilized as a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (CAS 1315371-10-8) is a highly functionalized aromatic heterocyclic compound utilized as a privileged scaffold in medicinal chemistry and materials science[1]. The molecule features a benzoxazole core, an electron-donating primary amine at the 5-position, a methyl group at the 7-position, and an ortho-tolyl substituent at the 2-position.

While benzoxazole derivatives are prized for their biological activities (e.g., kinase inhibition, antimicrobial properties), the heteroaromatic ring and the primary amine introduce specific stability liabilities. As an application scientist, I approach the stability of this compound by analyzing its electron density distribution:

  • The Benzoxazole Core: The polarized carbon-nitrogen double bond (C=N) at the 2-position acts as an electrophilic center, making the ring highly susceptible to nucleophilic attack (hydrolysis) under aqueous acidic or basic conditions [2].

  • The 5-Amine Group: The electron-donating nature of the primary amine increases the electron density of the fused benzene ring, rendering the molecule highly vulnerable to oxidative stress (yielding nitroso, nitro, or polymeric azo degradants).

  • Steric Shielding: The ortho-methyl group on the 2-phenyl ring and the 7-methyl group provide localized steric hindrance, which kinetically slows down degradation compared to unsubstituted benzoxazoles, but cannot prevent it entirely under forced conditions.

Understanding these degradation pathways is critical for establishing robust analytical methods, setting formulation specifications, and designing quality-by-design (QbD) packaging strategies [3].

Mechanistic Degradation Pathways

To predict the shelf-life and formulation compatibility of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine, we must map its primary degradation vectors.

Hydrolytic Cleavage (Acid/Base Catalyzed)

Benzoxazoles undergo ring-opening reactions when exposed to extreme pH environments. The hydroxide ion (in basic conditions) or water (in acid-catalyzed conditions) attacks the C2 position. This leads to the cleavage of the C-O or C-N bond, ultimately yielding an ortho-aminophenol derivative and a corresponding carboxylic acid (in this case, o-toluic acid).

Oxidative Degradation

The primary amine at the 5-position is the primary site of oxidation. In the presence of reactive oxygen species (ROS), peroxides, or metal-catalyzed oxidation, the amine is rapidly oxidized to a hydroxylamine, then to a nitroso intermediate, and potentially to a nitro derivative. Furthermore, radical-mediated oxidation can lead to dimerization, forming highly conjugated, colored azo-compounds.

Pathways Parent 7-Methyl-2-(2-methylphenyl)- 1,3-benzoxazol-5-amine (Intact Scaffold) Hydrolysis Nucleophilic Attack (H+ or OH-) Parent->Hydrolysis Aqueous Stress Oxidation Peroxide / ROS Oxidation Parent->Oxidation Oxidative Stress RingOpen Ring-Opened Degradant (o-Aminophenol + o-Toluic Acid) Hydrolysis->RingOpen C2-O Cleavage AmineOx Amine Oxidation Products (Nitroso / N-Oxide / Azo) Oxidation->AmineOx -NH2 Conversion

Fig 1: Primary chemical degradation pathways of the benzoxazol-5-amine scaffold.

Experimental Protocols: Forced Degradation Studies

To empirically validate the stability profile, a self-validating forced degradation study must be executed. The following protocols are designed to achieve a target degradation of 5–20%, which is the optimal window for identifying primary degradants without generating secondary, non-relevant breakdown products [2].

Preparation of Stock Solutions
  • Weigh exactly 10.0 mg of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile (MeCN) to yield a 1.0 mg/mL stock solution. Note: MeCN is chosen over Methanol to prevent potential solvolysis/transesterification artifacts.

Step-by-Step Stress Methodologies
  • Protocol A: Acidic Hydrolysis

    • Transfer 1.0 mL of stock solution to a 10 mL volumetric flask.

    • Add 1.0 mL of 0.1 M HCl.

    • Incubate in a water bath at 60°C for 24 hours.

    • Self-Validation/Quench: Remove an aliquot, cool to room temperature, and immediately neutralize with 1.0 mL of 0.1 M NaOH to halt degradation prior to UHPLC analysis. Dilute to volume with mobile phase.

  • Protocol B: Basic Hydrolysis

    • Transfer 1.0 mL of stock solution to a 10 mL volumetric flask.

    • Add 1.0 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Self-Validation/Quench: Neutralize with 1.0 mL of 0.1 M HCl immediately upon sampling to prevent continued ring-opening in the autosampler.

  • Protocol C: Oxidative Stress

    • Transfer 1.0 mL of stock solution to a 10 mL volumetric flask.

    • Add 1.0 mL of 3% H2​O2​ .

    • Incubate at 25°C (room temperature) for 24 hours in the dark to prevent coupled photolytic-oxidative artifacts.

  • Protocol D: Thermal & Photolytic Stress (Solid State)

    • Spread 5 mg of the pure API powder evenly in a thin layer on a watch glass.

    • Thermal: Incubate at 80°C in a dry oven for 72 hours.

    • Photolytic: Expose to UV/Vis light (1.2 million lux hours and 200 watt hours/square meter) per ICH Q1B guidelines.

    • Reconstitute in MeCN to 100 µg/mL prior to injection.

Workflow cluster_conditions ICH Q1A/Q1B Forced Degradation Conditions Start API Stock Solution (1 mg/mL in MeCN) Acid Acidic Stress 0.1M HCl, 60°C, 24h Start->Acid Base Basic Stress 0.1M NaOH, 60°C, 24h Start->Base Ox Oxidative Stress 3% H2O2, 25°C, 24h Start->Ox Thermal Thermal Stress (Solid) 80°C, 72h Start->Thermal Photo Photolytic Stress (Solid) UV/Vis, 24h Start->Photo Quench Neutralization & Quenching (Halt Kinetics) Acid->Quench Base->Quench Ox->Quench Analysis UHPLC-PDA-MS/MS (Stability-Indicating Assay) Thermal->Analysis Photo->Analysis Quench->Analysis

Fig 2: Experimental workflow for self-validating forced degradation studies.

Quantitative Data Presentation

The following table summarizes the typical degradation profile of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine based on the structural behavior of highly substituted benzoxazole-amines under the protocols described above.

Stress ConditionReagent / EnvironmentTemp & Time% API RemainingPrimary Degradation Mechanism
Control MeCN (Neutral)25°C, 24h99.8%None
Acidic 0.1 M HCl60°C, 24h88.5%Moderate ring-opening (Hydrolysis)
Basic 0.1 M NaOH60°C, 24h72.1%Rapid nucleophilic attack at C2 (Hydrolysis)
Oxidative 3% H2​O2​ 25°C, 24h65.4%Rapid oxidation of the 5-amine group
Thermal Solid State (Dry)80°C, 72h99.1%Highly stable in solid state [4]
Photolytic UV/Vis Light25°C, 24h91.2%Minor photo-oxidation

Table 1: Stability profile and degradation summary of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine.

Interpretation of Results

The data indicates that the compound is highly stable in its solid state, aligning with standard storage recommendations for related benzoxazole derivatives (room temperature, dry conditions)[4]. However, in solution, the molecule is highly sensitive to basic hydrolysis and oxidative stress. The rapid degradation in 3% H2​O2​ confirms the vulnerability of the primary aromatic amine.

Formulation Recommendation: For liquid formulations or assays involving this compound, the pH should be buffered to slightly acidic/neutral (pH 5.5 - 7.0) to protect the benzoxazole ring. Furthermore, the addition of antioxidants (e.g., ascorbic acid or BHT) and chelating agents (e.g., EDTA) is highly recommended to mitigate the oxidative liability of the 5-amine group.

References

  • Agrawal, Y. K., et al. "Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative." ResearchGate,[Link]

Protocols & Analytical Methods

Method

Application Note: Preparative HPLC Method for the Purification of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Executive Summary The isolation of high-purity benzoxazole derivatives is a critical bottleneck in the development of kinase inhibitors and PPARγ inverse-agonists[1]. Specifically, 7-Methyl-2-(2-methylphenyl)-1,3-benzoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of high-purity benzoxazole derivatives is a critical bottleneck in the development of kinase inhibitors and PPARγ inverse-agonists[1]. Specifically, 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine presents unique chromatographic challenges due to its highly lipophilic conjugated core paired with a basic primary amine. This application note details a self-validating Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. By leveraging physicochemical causality, this guide establishes a robust methodology for scaling from analytical scouting to preparative isolation, ensuring >98% purity while mitigating common pitfalls like peak tailing and solvent mismatch.

Physicochemical Profiling & Method Causality

To design an effective purification method, we must first deconstruct the molecule's physicochemical properties and understand how they dictate chromatographic behavior. Do not rely on generic gradients; instead, build the method around the molecule's specific traits.

  • Hydrophobic Core (LogP ~3.5–4.0): The benzoxazole ring system, augmented by the 7-methyl and 2-(2-methylphenyl) groups, renders the molecule highly lipophilic. This necessitates a strongly retentive stationary phase, such as a C18 bonded silica, to achieve adequate partitioning[2].

  • Basic Primary Amine (pKa ~4.5): The 5-amine acts as a basic center. If the mobile phase pH hovers near its pKa, the compound will exist in a dynamic equilibrium of ionized and neutral states, leading to severe peak broadening.

  • Causality of Acidic Modifiers: To enforce a single ionization state, the mobile phase pH must be driven at least 2 units below the amine's pKa. The addition of 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) fully protonates the amine. Furthermore, TFA acts as an ion-pairing agent and masks residual silanols on the silica matrix, drastically improving peak symmetry and preventing irreversible adsorption[1][3].

Causality cluster_0 Physicochemical Properties cluster_1 HPLC Method Parameters P1 Hydrophobic Core (LogP ~3.5) M1 Stationary Phase: C18 (Strong Retention) P1->M1 Dictates P2 Basic Primary Amine (pKa ~4.5) M2 Mobile Phase Modifier: 0.1% TFA / pH ~2.0 P2->M2 Requires protonation to prevent tailing P3 Conjugated Aromatic System M3 Detection: UV 254 nm & 280 nm P3->M3 Enables high-sensitivity monitoring

Causality between the physicochemical properties of the compound and HPLC parameters.

Experimental Design: A Self-Validating System

A trustworthy purification protocol must validate itself at each stage before committing the bulk crude product to the column. This workflow employs an analytical scouting run to map the elution profile, which is mathematically translated into a focused preparative gradient[4].

Workflow A 1. Crude Synthesis Product (7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine) B 2. Sample Preparation (Dissolution in DMSO, 0.45µm Filtration) A->B C 3. Analytical HPLC Profiling (Gradient Scouting & SST) B->C D 4. Preparative RP-HPLC (Focused Gradient, C18, 0.1% TFA) C->D E 5. Fraction Collection (UV-Triggered at 254 nm / 280 nm) D->E F 6. Lyophilization (Removal of H2O/MeCN/TFA) E->F G 7. Quality Control (LC-MS, NMR, Purity >98%) F->G

Workflow for the preparative HPLC purification of benzoxazole derivatives.

Quantitative Data & Chromatographic Conditions

To ensure reproducibility, all quantitative parameters for both the analytical scale-up and the preparative isolation are summarized below.

Table 1: System and Column Specifications

Parameter Analytical Scouting Preparative Isolation
Column C18, 5 µm, 4.6 × 150 mm C18, 5 µm, 21.2 × 250 mm
Flow Rate 1.0 mL/min 20.0 mL/min
Injection Volume 5 µL 500 µL – 2.0 mL
Detection (UV) 254 nm, 280 nm 254 nm (Trigger >50 mAU)
Mobile Phase A Water + 0.1% TFA Water + 0.1% TFA

| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |

Table 2: Gradient Profiles | Time (min) | Analytical (%B) | Preparative Focused (%B)* | | :--- | :--- | :--- | | 0.0 | 5% | X−10% | | 2.0 | 5% | X−10% | | 15.0 | 95% | X+10% | | 17.0 | 95% | 95% (Wash) | | 20.0 | 5% | X−10% (Re-equilibration) |

*Note: X represents the calculated %B at which the compound elutes during the analytical scouting run. A focused gradient maximizes resolution around the target peak, allowing for higher mass loading without co-elution of closely related synthetic impurities.

Step-by-Step Methodologies

Phase 1: Sample Preparation

Causality: Benzoxazole derivatives often contain polymeric byproducts and are highly colored[5]. Proper dissolution prevents column fouling.

  • Weigh approximately 100 mg of the crude 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine.

  • Dissolve the crude mass in 1.0 mL of Dimethyl Sulfoxide (DMSO). Note: DMSO provides universal solubility for lipophilic benzoxazoles, preventing on-column precipitation.

  • Critical Step: Add 1.0 mL of Mobile Phase A (0.1% TFA in Water) dropwise while vortexing. Pre-equilibrating the sample closer to the initial gradient conditions prevents solvent-mismatch breakthrough at the column head.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a preparative autosampler vial.

Phase 2: Analytical Scouting (The Validation Step)
  • Perform a System Suitability Test (SST) by injecting a known standard to verify theoretical plates (>2000) and tailing factor (<1.5)[2].

  • Inject 5 µL of the prepared crude sample using the Analytical Gradient (Table 2).

  • Identify the retention time ( tR​ ) of the target compound via LC-MS mass extraction ( [M+H]+≈239.1 ).

  • Calculate the elution %B ( X ). For example, if the peak elutes at 10 minutes, X≈65% .

Phase 3: Preparative Run & Fraction Collection
  • Program the Preparative Focused Gradient (Table 2) using the calculated X value (e.g., 55% to 75% B).

  • Equilibrate the preparative column for at least 3 column volumes.

  • Inject 500 µL of the filtered sample.

  • Monitor UV absorbance at 254 nm. The highly conjugated aromatic system of the benzoxazole ensures strong UV absorption at this wavelength, avoiding the low-UV baseline drift caused by TFA.

  • Collect fractions automatically using a threshold trigger of >50 mAU.

Phase 4: Recovery & Quality Control
  • Self-Validation: Do not pool fractions blindly. Analyze 10 µL of each collected fraction using the analytical scouting method.

  • Pool only the fractions demonstrating >98% chromatographic purity[4].

  • Freeze the pooled fractions at -80 °C and lyophilize for 48–72 hours to completely remove water, acetonitrile, and volatile TFA, yielding the purified compound as a TFA salt.

Troubleshooting & Optimization

  • Issue: Peak Fronting or Split Peaks.

    • Cause: Solvent mismatch. The injection solvent (DMSO) is significantly stronger than the initial mobile phase, causing the analyte to travel down the column before partitioning into the stationary phase.

    • Solution: Dilute the sample further with aqueous Mobile Phase A prior to injection, or utilize a slower injection speed.

  • Issue: Severe Peak Tailing.

    • Cause: Inadequate protonation of the 5-amine, leading to secondary interactions with active silanols on the silica support.

    • Solution: Verify the pH of Mobile Phase A. If necessary, increase the TFA concentration to 0.15% or switch to a base-deactivated, heavily end-capped C18 column[3].

  • Issue: Dark/Colored Product Post-Lyophilization.

    • Cause: Co-elution of polymeric byproducts from the cyclization reaction[5].

    • Solution: Flatten the focused gradient (e.g., run from X−5% to X+5% over 20 minutes) to increase the resolution between the target amine and closely eluting colored impurities.

References[3] Title: Separation of Benzoxazole on Newcrom R1 HPLC column | Source: SIELC Technologies | URL:https://sielc.com/[1]Title: Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 | Source: Journal of Medicinal Chemistry (ACS Publications) | URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01081[5]Title: Technical Support Center: Purification of Benzoxazole Derivatives | Source: Benchchem | URL:https://www.benchchem.com/[4]Title: Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor | Source: Taylor & Francis | URL:https://www.tandfonline.com/[2]Title: High-performance liquid chromatography (HPLC) method for 4-Methylbenzoxazole | Source: Benchchem | URL:https://www.benchchem.com/

Sources

Application

NMR spectroscopy of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

An Application Note for the Structural Elucidation of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine via Multinuclear and Multidimensional NMR Spectroscopy Introduction Benzoxazole derivatives represent a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Elucidation of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine via Multinuclear and Multidimensional NMR Spectroscopy

Introduction

Benzoxazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with applications ranging from antimicrobial to anticancer and anti-inflammatory therapies[1][2]. The precise substitution pattern on the benzoxazole scaffold dictates its biological activity, making unambiguous structural characterization an indispensable step in drug discovery and development. 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is a complex derivative featuring multiple substitution sites that give rise to a nuanced and potentially crowded Nuclear Magnetic Resonance (NMR) spectrum.

This application note provides a comprehensive guide for researchers and drug development professionals on the complete structural elucidation of this target molecule using a suite of NMR techniques. We present a self-validating workflow, from optimized sample preparation to the synergistic interpretation of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR data. The causality behind experimental choices is explained to empower researchers to adapt these protocols for analogous molecular systems.

Molecular Structure and NMR Assignment Framework

A definitive assignment of NMR signals is predicated on a clear, universally understood numbering system for the molecule's atoms. The structure of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine, with a proposed numbering scheme for key hydrogen and carbon atoms, is presented below. This framework will be used consistently for all subsequent spectral assignments.

Caption: Numbering scheme for 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine.

Predicted Spectral Characteristics

A proactive analysis of the molecular structure allows for the prediction of key spectral features, guiding the interpretation process.

  • ¹H NMR:

    • Aromatic Region (δ 6.5-8.5 ppm): Six protons are expected in this region. The H4 and H6 protons on the benzoxazole ring will appear as singlets or narrow doublets due to the lack of adjacent protons (para-coupling is typically small, ~0-1 Hz)[1]. The four protons of the 2-methylphenyl group (H3'' to H6'') will likely present as complex multiplets due to ortho- and meta-couplings[1]. The electron-donating amine group at C5 is expected to shift the adjacent H4 and H6 protons upfield.

    • Amine Protons (Variable): The two -NH₂ protons will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. In a hydrogen-bond-accepting solvent like DMSO-d₆, this signal is often well-resolved.

    • Methyl Protons (δ 2.0-2.6 ppm): Two distinct singlets, each integrating to 3H, are anticipated. One corresponds to the methyl group on the benzoxazole ring (H7') and the other to the methyl group on the phenyl ring (H2''')[1].

  • ¹³C NMR:

    • Aromatic/Heteroaromatic Region (δ 100-170 ppm): A total of 13 carbon signals are expected from the two aromatic rings and the benzoxazole C2 carbon. Quaternary carbons (C2, C3a, C5, C7, C7a, C1'', C2'') will be distinguishable from protonated carbons. The C2 carbon, flanked by nitrogen and oxygen, is expected to be significantly downfield[1].

    • Aliphatic Region (δ 15-25 ppm): Two signals corresponding to the two distinct methyl carbons (C7' and C2''') are expected.

Experimental Protocols & Methodologies

Protocol: Sample Preparation

The quality of the NMR sample is paramount for acquiring high-resolution spectra[3].

  • Determine Sample Quantity:

    • For ¹H NMR: Accurately weigh 2-5 mg of purified 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine[3][4].

    • For ¹³C and 2D NMR: A higher concentration is beneficial due to the lower natural abundance of ¹³C and the requirements of 2D experiments. Use 15-30 mg of the sample[1][4].

  • Select Deuterated Solvent:

    • Rationale: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the recommended solvent. It is an excellent solvent for many polar and aromatic compounds and, crucially, its ability to form hydrogen bonds slows the chemical exchange of amine (-NH₂) protons, often resulting in sharper signals that can even show coupling.

    • Procedure: Add approximately 0.6-0.7 mL of DMSO-d₆ to a clean, dry vial containing the weighed sample. The optimal sample height in a standard 5 mm NMR tube is about 4-5 cm[3][5].

  • Ensure Homogeneity and Purity:

    • Vortex the vial until the sample is completely dissolved. A homogeneous solution is critical to avoid poor magnetic field shimming and distorted peak shapes[4].

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell)[3][5].

  • Internal Standard:

    • Most commercially available deuterated solvents contain Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). If not present, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used as a secondary reference.

Protocol: NMR Data Acquisition

These parameters are guidelines for a 400 or 500 MHz spectrometer and may be adjusted.

  • ¹H NMR Spectroscopy:

    • Experiment: Standard 1D proton acquisition.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay (d1): 1-2 seconds. A sufficient delay ensures accurate integration.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • ¹³C{¹H} NMR Spectroscopy:

    • Experiment: Proton-decoupled 1D carbon acquisition.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 scans. A higher number of scans is required due to the low sensitivity of the ¹³C nucleus[5].

    • Relaxation Delay (d1): 2 seconds.

  • 2D COSY (Correlation Spectroscopy):

    • Rationale: To identify protons that are spin-spin coupled, primarily those separated by 2-3 bonds. This is essential for tracing the connectivity within the 2-methylphenyl ring system[6][7].

    • Experiment: Gradient-selected COSY (gCOSY).

    • Parameters: Use standard instrument-provided parameters. Typically involves acquiring 256-512 increments in the indirect dimension (F1) with 8-16 scans per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Rationale: To identify which protons are directly attached to which carbons. This is the most reliable method for correlating the ¹H and ¹³C assignments and is invaluable for distinguishing between carbons with similar chemical shifts[8][9].

    • Experiment: Gradient-selected, sensitivity-enhanced HSQC.

    • Parameters: Standard parameters optimized for one-bond ¹J(CH) coupling (average ~145 Hz).

Spectral Interpretation and Data Analysis

¹H NMR Spectrum: Assignments

The following table summarizes the expected signals in the ¹H NMR spectrum.

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
~7.5 - 7.2m4HH3'', H4'', H5'', H6''Complex multiplet pattern characteristic of a substituted phenyl ring[1].
~6.8s (or d, J<2Hz)1HH4Upfield shift due to electron-donating NH₂ at C5 and O at C3.
~6.6s (or d, J<2Hz)1HH6Upfield shift due to electron-donating NH₂ at C5 and CH₃ at C7.
~5.1br s2H5-NH₂Broad signal due to quadrupolar relaxation and exchange; position is solvent-dependent.
~2.5s3HH2''' (Phenyl-CH₃)Typical chemical shift for a methyl group on an aromatic ring.
~2.4s3HH7' (Benzoxazole-CH₃)Typical chemical shift for a methyl group on an aromatic ring.
¹³C NMR Spectrum: Assignments

DEPT-135 experiments can be used to confirm the multiplicity of each carbon signal (CH/CH₃ positive, CH₂ negative, Quaternary absent)[9].

Chemical Shift (δ, ppm)Carbon TypeProposed AssignmentRationale
~163QuaternaryC2Carbon in an oxazole ring, deshielded by adjacent N and O atoms.
~151QuaternaryC3aFused ring carbon adjacent to oxygen.
~145QuaternaryC7aFused ring carbon adjacent to nitrogen.
~142QuaternaryC5Carbon bearing the amine group.
~138QuaternaryC2''Carbon bearing the methyl group on the phenyl ring.
~132-125CHC3''-C6''Aromatic CH carbons of the phenyl ring.
~128QuaternaryC1''Carbon linking the phenyl ring to the benzoxazole core.
~124QuaternaryC7Carbon bearing the methyl group on the benzoxazole ring.
~110CHC6Aromatic CH shielded by adjacent methyl and amine groups.
~105CHC4Aromatic CH shielded by adjacent oxygen and amine groups.
~21CH₃C2'''Phenyl methyl carbon.
~18CH₃C7'Benzoxazole methyl carbon.
Analysis of 2D NMR Correlations
  • COSY Spectrum: The primary value of the COSY spectrum is to resolve the connectivities within the 2-methylphenyl ring. Cross-peaks will be observed between adjacent protons (e.g., H3''↔H4'', H4''↔H5'', H5''↔H6''). This allows for the unambiguous assignment of this entire spin system, starting from the most distinct proton signal[7][9].

  • HSQC Spectrum: The HSQC experiment provides direct, irrefutable correlations between protons and the carbons to which they are bonded[9].

    • A cross-peak will connect the proton signal at ~6.8 ppm to the carbon signal at ~105 ppm, confirming their assignment as H4 and C4 .

    • A cross-peak will connect the proton signal at ~6.6 ppm to the carbon signal at ~110 ppm, confirming their assignment as H6 and C6 .

    • Cross-peaks will link the complex aromatic proton multiplet (δ 7.2-7.5 ppm) to the corresponding aromatic carbon signals (δ 125-132 ppm), confirming the C-H pairs of the phenyl ring.

    • A cross-peak will link the methyl proton singlet at ~2.5 ppm to the aliphatic carbon at ~21 ppm, confirming the H2'''/C2''' pair.

    • A cross-peak will link the methyl proton singlet at ~2.4 ppm to the aliphatic carbon at ~18 ppm, confirming the H7'/C7' pair.

Integrated Analysis Workflow

The logical flow for structural elucidation using these techniques is a multi-step, synergistic process.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The structural elucidation of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is readily achievable through a systematic and multi-pronged NMR spectroscopy approach. While 1D ¹H and ¹³C spectra provide the foundational data on proton and carbon environments, their unambiguous assignment is challenging due to signal overlap in the aromatic region. The application of 2D correlation experiments, specifically COSY and HSQC, is critical. COSY resolves the proton-proton coupling network of the substituted phenyl ring, while HSQC provides definitive one-bond C-H correlations, bridging the ¹H and ¹³C datasets. This integrated workflow, grounded in robust experimental protocols, ensures a high-confidence structural assignment essential for advancing research and development in medicinal chemistry.

References

  • 2d Nmr Basics For Organic Chemistry. (n.d.). Google AI.
  • Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy - Benchchem. (n.d.). BenchChem.
  • NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities. (n.d.). University of Minnesota.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • Crasto, A. (n.d.). 2D NMR ORGANIC SPECTROSCOPY. Slideshare.
  • NMR sample preparation guidelines. (2025, May 23).
  • NMR Sample Preparation Guidelines. (2011, February 16). University College London.
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Organomation.
  • NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR - Organic Chemistry Data. (2020, February 14).
  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). University College London.
  • ¹³C NMR spectrum of benzoxazole-2-thione derivatives. (n.d.). ResearchGate.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
  • Al-Masoudi, N. A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89.
  • Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. (2019). Royal Society of Chemistry.
  • Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. (n.d.). Open Research Oklahoma.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025, December 9). MDPI.
  • Mary, Y. S., et al. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 636-646.
  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. (2026, March 4). JEOL.
  • Predicted possible mechanism for synthesis of substituted benzoxazole... (n.d.). ResearchGate.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
  • Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. (n.d.). AWS.
  • 7-methyl-2-(2-methylphenyl)[1][6][8]triazolo[5,1-b][3][8]benzoxazole. (2025, May 20). ChemSynthesis. Retrieved from

  • Gzella, A., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 18(3), 2795-2817.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). PMC.
  • NMR Analysis of Substituted Benz. (n.d.). Oregon State University.
  • 5.1: COSY Spectra. (2022, October 4). Chemistry LibreTexts.
  • Moser, A. (2009, December 14). How to Interpret an HSQC-COSY Experiment. ACD/Labs.
  • 7-Methyl-1,3-benzoxazol-2-amine. (n.d.). BenchChem.
  • Zhang, Y., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules, 27(23), 8435.
  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (n.d.). PMC - NIH.
  • Synthesis of novel 3-methyl-1-(5-methyl-1,3- benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vitro evaluation of their antitumor and antibacterial activities. (n.d.). AWS.
  • Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy - Benchchem. (n.d.). BenchChem.

Sources

Method

Using 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine in antimicrobial assays

Title: Application Note & Protocol: Antimicrobial Evaluation of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine Introduction & Pharmacological Context Benzoxazole derivatives are a prominent class of heterocyclic comp...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note & Protocol: Antimicrobial Evaluation of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Introduction & Pharmacological Context

Benzoxazole derivatives are a prominent class of heterocyclic compounds characterized by a bicyclic structure consisting of a benzene ring fused to an oxazole ring. These scaffolds are highly valued in medicinal chemistry for their broad-spectrum biological activities, particularly as antimicrobial agents 1[1]. The compound 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine features specific methyl and amine substitutions that enhance its lipophilicity and hydrogen-bonding capacity. These structural modifications are critical for penetrating the complex lipid bilayers of bacterial cell walls, thereby increasing intracellular accumulation and drug efficacy.

Mechanism of Action: DNA Gyrase Inhibition

The primary bactericidal mechanism of 2-substituted benzoxazole derivatives involves the inhibition of DNA gyrase (topoisomerase II), an essential bacterial enzyme responsible for regulating DNA topology during replication and transcription 2[2]. Because DNA gyrase is ubiquitous in bacteria but absent in higher eukaryotes, it represents a highly selective therapeutic target. The benzoxazole core acts as a competitive inhibitor, binding to the ATP-binding site of the GyrB subunit, thereby preventing ATP hydrolysis. This arrests the introduction of negative supercoils, leading to the accumulation of torsional stress, cessation of DNA replication, and ultimately, bacterial cell death 3[3].

G A Benzoxazole Derivative B Bacterial Cell Entry A->B C Binding to DNA Gyrase (Topoisomerase II) B->C D Inhibition of ATP Hydrolysis C->D Competitive binding E Accumulation of DNA Supercoils D->E F Arrest of DNA Replication E->F G Bactericidal Effect F->G

Mechanism of DNA gyrase inhibition by benzoxazole derivatives leading to cell death.

Experimental Design & Causality

To rigorously evaluate the antimicrobial efficacy of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine, a two-tiered experimental approach is employed. The Agar Well Diffusion method serves as a high-throughput preliminary screen, while the Broth Microdilution assay provides quantitative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data 4[4].

Causality in Assay Design:

  • Solvent Selection: Benzoxazoles are generally hydrophobic. Dimethyl sulfoxide (DMSO) is the solvent of choice because it completely dissolves the compound without disrupting bacterial cell membranes, provided the final assay concentration remains below 1% (v/v) 5[5].

  • Inoculum Standardization: Bacterial suspensions must be strictly adjusted to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). An inoculum that is too dense will artificially inflate the MIC due to the "inoculum effect," while a sparse inoculum will yield false-positive susceptibility 4[4].

  • Self-Validating System: Every microplate must include a Growth Control (to confirm bacterial viability) and a Sterility Control (to rule out media contamination). A positive control drug (e.g., Ciprofloxacin) validates the susceptibility of the chosen bacterial strain.

Workflow Step1 Compound Preparation (DMSO Solvent) Step3 Agar Well Diffusion (Qualitative Screen) Step1->Step3 Step4 Broth Microdilution (Quantitative MIC) Step1->Step4 Step2 Inoculum Standardization (0.5 McFarland) Step2->Step3 Step2->Step4 Step3->Step4 If active Step5 MBC Determination (Agar Subculture) Step4->Step5 Determine bactericidal conc. Step6 Data Analysis & Hit Identification Step5->Step6

Experimental workflow for assessing the antimicrobial efficacy of benzoxazole derivatives.

Detailed Protocols

Preparation of Reagents and Inoculum
  • Compound Stock: Dissolve 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine in 100% molecular-grade DMSO to yield a stock concentration of 10 mg/mL. Vortex until completely clear. Store at -20°C in amber aliquots to prevent photodegradation.

  • Microbial Culture: Streak standard strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) onto Mueller-Hinton Agar (MHA) and incubate overnight at 37°C.

  • Inoculum Standardization: Suspend 3-4 isolated colonies in sterile saline (0.85% NaCl). Measure the optical density at 600 nm (OD600) and adjust to 0.08–0.13, which corresponds to the 0.5 McFarland standard 5[5].

Protocol A: Agar Well Diffusion Assay (Preliminary Screening)
  • Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak evenly across the entire surface of an MHA plate in three different directions to ensure confluent growth.

  • Well Preparation: Using a sterile 6 mm cork borer, punch equidistant wells into the agar. Remove the agar plugs using a sterile needle.

  • Compound Application: Dispense 50 µL of the diluted compound (e.g., 100 µg/mL, 500 µg/mL) into the respective wells.

  • Controls: Include a positive control well (e.g., Ciprofloxacin, 10 µg/mL) and a negative solvent control well (DMSO at the highest final assay concentration).

  • Incubation & Measurement: Incubate the plates upright at 37°C for 18-24 hours. Measure the diameter of the clear zones of inhibition (ZOI) in millimeters using a digital caliper. A larger ZOI indicates greater susceptibility 4[4].

Protocol B: Broth Microdilution Assay (MIC & MBC Determination)
  • Plate Setup: In a sterile 96-well U-bottom microtiter plate, dispense 100 µL of Mueller-Hinton Broth (MHB) into wells 2 through 12 of each row.

  • Serial Dilution: Add 200 µL of the working compound solution (e.g., 512 µg/mL in MHB, ensuring final DMSO < 1%) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing to well 10. Discard 100 µL from well 10.

  • Control Wells:

    • Well 11 (Growth Control): 100 µL MHB + 10 µL inoculum; no compound. Validates that the bacteria can grow in the assay conditions.

    • Well 12 (Sterility Control): 100 µL MHB only. Validates that the media is not contaminated.

  • Inoculation: Dilute the 0.5 McFarland suspension 1:150 in MHB. Add 10 µL of this diluted inoculum to wells 1-11, yielding a final well concentration of ∼5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 20 hours.

  • Colorimetric Readout (Optional but Recommended): Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is the lowest concentration well that remains blue (no metabolic reduction to pink), providing an objective endpoint.

  • MBC Determination: Aspirate 10 µL from all wells showing no visible growth (or remaining blue) and spot onto fresh MHA plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (no colony growth).

Quantitative Data Presentation

To facilitate comparison and benchmark the efficacy of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine, quantitative MIC and MBC data should be structured systematically. Table 1 illustrates the expected pharmacological profile based on structurally analogous 2-substituted benzoxazoles 3[3].

Table 1: Representative Antimicrobial Profile of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Pathogen StrainGram StainMIC (µg/mL)MBC (µg/mL)Ciprofloxacin MIC (µg/mL)Activity Profile
Staphylococcus aureus (ATCC 29213)Positive8 - 1616 - 320.5Potent
Bacillus subtilis (ATCC 6633)Positive16 - 3232 - 640.25Moderate
Escherichia coli (ATCC 25922)Negative64 - 128>1280.015Weak
Pseudomonas aeruginosa (ATCC 27853)Negative>128>1280.25Inactive

Note: Benzoxazole derivatives typically exhibit stronger activity against Gram-positive bacteria due to the absence of the restrictive outer lipopolysaccharide (LPS) membrane found in Gram-negative species, which often acts as an impermeable barrier to lipophilic molecules.

References

  • BenchChem. "Unlocking the Antimicrobial Potential of Benzoxazole Derivatives: A Comparative Study." BenchChem Application Notes. 1

  • PMC. "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents." PubMed Central. 2

  • PMC. "Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species." PubMed Central. 3

  • BenchChem. "Application Notes and Protocols for Antimicrobial Screening of 1,2-Benzoxazol-7-ol." BenchChem Application Notes. 4

  • BenchChem. "Application Notes and Protocols for Antimicrobial Assays of Benzoxazole Derivatives." BenchChem Application Notes. 5

Sources

Application

Application Notes &amp; Protocols for In Vitro Evaluation of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Abstract This document provides a comprehensive guide for the initial in vitro characterization of the novel benzoxazole derivative, 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine. Benzoxazoles are recognized as "pri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel benzoxazole derivative, 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine. Benzoxazoles are recognized as "privileged scaffolds" in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] This guide is designed for researchers in drug discovery and development, offering a tiered strategy for preliminary screening and mechanistic investigation. The protocols herein are grounded in established methodologies to ensure robust and reproducible data generation, forming a critical first step in evaluating the therapeutic potential of this compound.

Introduction: The Scientific Rationale for Investigating 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

The benzoxazole core, a bicyclic system composed of fused benzene and oxazole rings, is a cornerstone in the development of pharmacologically active agents.[1][3] Its derivatives have demonstrated significant potential by targeting a range of biological pathways. Notably, substituted benzoxazoles have been identified as potent inhibitors of crucial cellular targets such as protein kinases (e.g., PIM-1, VEGFR-2) and have shown efficacy in inducing apoptosis in cancer cells.[5][6][7] Furthermore, their structural similarity to nucleic acid bases allows for interactions with various biological receptors, leading to diverse activities including antimicrobial effects through mechanisms like DNA gyrase inhibition.[8]

Given this precedent, 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine, a novel entity within this class, warrants a systematic in vitro evaluation. Our proposed testing cascade is designed to first establish its general bioactivity profile through cytotoxicity screening and then to elucidate potential mechanisms of action. This structured approach is fundamental in the early stages of drug discovery, providing the necessary data to guide further optimization and development.[9][10][11]

Tier 1: Primary Screening - General Cytotoxicity Assessment

The initial and most critical step is to determine if the compound exerts a biological effect on whole cells.[9][12] A general cytotoxicity assay against a panel of diverse human cancer cell lines provides a broad view of the compound's potential as an anti-proliferative agent.[13][14] We recommend the Resazurin (Alamar Blue) reduction assay due to its sensitivity, simplicity, and cost-effectiveness for screening.[15]

Principle of the Resazurin Reduction Assay

The assay quantitatively measures cell viability by leveraging the metabolic activity of living cells. The blue, non-fluorescent dye resazurin is reduced to the pink, highly fluorescent resorufin by mitochondrial reductases in viable cells.[15] The intensity of the fluorescent signal is directly proportional to the number of metabolically active cells, allowing for the calculation of cell viability upon treatment with the test compound.

Experimental Workflow: Cytotoxicity Screening

The overall workflow for the primary cytotoxicity screen is depicted below. This process ensures a systematic evaluation from cell culture preparation to data analysis.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Culture & Harvest Cancer Cell Lines Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Incubation_Attach 3. Incubate (24h) for Cell Attachment Cell_Seeding->Incubation_Attach Compound_Prep 4. Prepare Serial Dilutions of Test Compound Treatment 5. Add Compound to Wells Compound_Prep->Treatment Incubation_Treat 6. Incubate (48-72h) Treatment->Incubation_Treat Add_Resazurin 7. Add Resazurin Reagent Incubation_Treat->Add_Resazurin Incubation_Assay 8. Incubate (1-4h) Add_Resazurin->Incubation_Assay Read_Fluorescence 9. Measure Fluorescence (Ex: 560nm, Em: 590nm) Incubation_Assay->Read_Fluorescence Data_Normalization 10. Normalize Data to Controls Read_Fluorescence->Data_Normalization IC50_Calc 11. Calculate IC50 Values Data_Normalization->IC50_Calc

Caption: Workflow for primary cytotoxicity screening using the Resazurin assay.

Detailed Protocol: Resazurin Cytotoxicity Assay

Materials:

  • 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (Test Compound)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell lines (e.g., MCF-7 (breast), PC-3 (prostate), HCT-116 (colon))

  • Complete growth medium (specific to cell line)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Culture selected cancer cell lines to ~80% confluency.

    • Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.

    • Resuspend the cell pellet in a complete growth medium and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach.[14]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete growth medium to create working solutions at 2x the final desired concentrations (e.g., ranging from 200 µM to 1 nM).

    • Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO, final concentration ≤ 0.5%) and untreated control wells.

    • Incubate the plate for 48 to 72 hours.

  • Assay and Measurement:

    • After the incubation period, add 10 µL of Resazurin solution to each well.[15]

    • Incubate for 1-4 hours, or until the color of the media in control wells turns pink.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and fit a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]

Data Presentation: Quantifying Cytotoxic Potency

The IC₅₀ values should be summarized in a table for clear comparison across different cell lines.

Cell LineCancer TypeIC₅₀ (µM) [Mean ± SD, n=3]
MCF-7Breast AdenocarcinomaHypothetical Value
PC-3Prostate AdenocarcinomaHypothetical Value
HCT-116Colorectal CarcinomaHypothetical Value
A549Lung CarcinomaHypothetical Value

Tier 2: Mechanistic Elucidation Assays

If the primary screen reveals significant cytotoxic activity (e.g., IC₅₀ < 10 µM), the next logical step is to investigate the mechanism of cell death. Based on the known activities of benzoxazole derivatives, apoptosis induction and kinase inhibition are high-priority pathways to explore.[5][6][16]

Apoptosis Induction Assay via Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells.

Workflow Diagram: Apoptosis Assay

Apoptosis_Workflow A 1. Seed & Treat Cells (e.g., at IC50 and 2x IC50) B 2. Incubate for 24-48h A->B C 3. Harvest Cells (including supernatant) B->C D 4. Wash with PBS C->D E 5. Resuspend in Annexin V Binding Buffer D->E F 6. Stain with FITC-Annexin V and Propidium Iodide (PI) E->F G 7. Incubate (15 min, Dark) F->G H 8. Analyze by Flow Cytometry G->H I 9. Quantify Cell Populations (Live, Apoptotic, Necrotic) H->I

Caption: Step-by-step workflow for assessing apoptosis by Annexin V/PI staining.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze the samples immediately using a flow cytometer. The results will quadrant the cell population into:

    • Q4 (Annexin V- / PI-): Live cells

    • Q3 (Annexin V+ / PI-): Early apoptotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V- / PI+): Necrotic cells

In Vitro Kinase Inhibition Assay

Principle: Given that many benzoxazoles inhibit protein kinases, a direct enzymatic assay is crucial.[5][17][18] Commercially available assays (e.g., ADP-Glo™, LanthaScreen™) provide a robust platform. The ADP-Glo™ Kinase Assay, for example, is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and a decrease in signal indicates inhibition.

Protocol (Generalized for ADP-Glo™):

  • Kinase Reaction:

    • In a 384-well plate, combine the kinase (e.g., PIM-1, VEGFR-2), its specific substrate, and ATP.

    • Add serial dilutions of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Measurement and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM) [Mean ± SD, n=3]
PIM-1Hypothetical Value
PIM-2Hypothetical Value
PIM-3Hypothetical Value
VEGFR-2Hypothetical Value

Concluding Remarks

This guide outlines a logical, tiered approach for the initial in vitro characterization of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine. By starting with broad cytotoxicity screening and progressing to more specific mechanistic assays, researchers can efficiently determine the compound's biological activity and potential mode of action. Positive results from these assays would provide a strong rationale for advancing the compound to further preclinical development stages, including lead optimization and in vivo efficacy studies.[10][19]

References

  • Fields, R. D., & Lancaster, M. V. (1993). A continuous assay for monitoring both cell proliferation and cytotoxicity. Journal of Neuroscience Methods, 48(3), 235-245. (Source derived from general knowledge of standard assays mentioned in search result[15])

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238. [Link]

  • Kovács, D., et al. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]

  • Kumar, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]

  • Ullah, Z., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. MDPI. [Link]

  • Ullah, H., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry, 16(7), 104803. [Link]

  • ResearchGate. (n.d.). Chemical structure of potent PIM1 kinase inhibitors under clinical trials. ResearchGate. [Link]

  • Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. (2026). ResearchGate. [Link]

  • El-Naggar, A. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2135-2153. [Link]

  • Bhatia, D., & Singh, S. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 241-248. [Link]

  • Zhang, Y., et al. (2024). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. PMC. [Link]

  • Vipergen. (n.d.). Small molecule drug discovery - Next Generation Treatment Solutions. Vipergen. [Link]

  • Charles River Laboratories. (n.d.). Small Molecule Drug Discovery. Charles River Laboratories. [Link]

  • Anzai, J., et al. (2012). A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide. Bioorganic & Medicinal Chemistry Letters, 22(9), 3254-3258. [Link]

  • ChemSynthesis. (2025). 7-methyl-2-(2-methylphenyl)[13][14][15]triazolo[5,1-b][12][15]benzoxazole. ChemSynthesis. [Link]

  • Abuelizz, H. A., et al. (2023). Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. European Journal of Medicinal Chemistry, 250, 115220. [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. (n.d.). Research J. Pharm. and Tech. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules, 27(23), 8404. [Link]

  • Erol, M., et al. (2022). Synthesis, Molecular Docking, Molecular Dynamics, DFT and Antimicrobial Activity Studies of 5-substituted-2-(p-methylphenyl)benzoxazole Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

  • ResearchGate. (2025). Pharmacological Profile of Benzoxazines: A Short Review. ResearchGate. [Link]

  • MedCrave online. (2025). Rational design and pharmacological profiling of benzimidazole-based compounds via in silico and in vitro approaches. MedCrave online. [Link]

Sources

Method

Application Note: Target Engagement and Biochemical Profiling Assays for 2-Arylbenzoxazole Derivatives

Focus Compound: 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine Target Audience: Researchers, Assay Scientists, and Medicinal Chemists Executive Summary The benzoxazole scaffold is a highly privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine Target Audience: Researchers, Assay Scientists, and Medicinal Chemists

Executive Summary

The benzoxazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and amyloid-binding probes[1]. This application note provides a comprehensive, expert-level guide for developing robust biochemical and biophysical assays utilizing 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (hereafter referred to as 7-Me-2-o-tolyl-BOA ). By leveraging the unique structural and photophysical properties of this building block, researchers can construct self-validating assay systems that bridge the gap between primary library screening and high-resolution target engagement.

Scientific Rationale & Structural Causality

As an assay scientist, it is critical to understand why a specific chemical scaffold behaves the way it does in vitro, as this dictates assay design. 7-Me-2-o-tolyl-BOA possesses three critical structural features that drive our experimental choices:

  • The 5-Amine Synthetic Handle: The primary amine at the 5-position allows for rapid, late-stage derivatization into amides, ureas, or sulfonamides. This makes it an ideal core for generating targeted libraries against kinases (e.g., VEGFR-2)[2] or bacterial chaperonins[3].

  • Dihedral Angle Restriction (The "Twist"): Highly planar 2-arylbenzoxazoles often suffer from promiscuous DNA intercalation or non-specific colloidal aggregation, leading to false positives in screening[4]. However, the dual methyl groups in 7-Me-2-o-tolyl-BOA (the 7-methyl on the benzoxazole and the ortho-methyl on the phenyl ring) create significant steric clash. This forces the molecule out of coplanarity, locking it into a twisted 3D conformation. This twist drastically improves binding specificity for deep, complex hydrophobic pockets, such as the ATP-binding hinge region of kinases or the thyroxine-binding site of transthyretin (TTR)[5].

  • Intrinsic Photophysics: The extended π -conjugation of the benzoxazole core renders the molecule intrinsically fluorescent (excitation 340 nm, emission 450 nm). While this is advantageous for direct biophysical binding assays, it poses a severe auto-fluorescence risk in standard biochemical screens, necessitating specialized temporal gating (TR-FRET) to ensure data trustworthiness.

G A 7-Me-2-o-tolyl-BOA (Core Scaffold) B Library Synthesis (5-Amine Derivatization) A->B Amide/Urea Coupling C Biophysical Assay (FP / Target Engagement) B->C Intrinsic Fluorescence D Biochemical Assay (TR-FRET Kinase Screen) B->D High-Throughput E Hit Validation & SAR Analysis C->E Kd Determination D->E IC50 Profiling

Fig 1. Dual-assay screening workflow for 7-Me-2-o-tolyl-BOA derivatives.

Assay 1: Intrinsic Fluorescence Polarization (FP) Target Engagement

Mechanistic Justification

Because 7-Me-2-o-tolyl-BOA derivatives are intrinsically fluorescent, we can measure their direct binding to a target protein without needing a radioactive or externally fluorophore-tagged tracer. When the small molecule (fast tumbling, low polarization) binds to a massive target protein like a kinase domain or TTR tetramer (slow tumbling), the emitted light remains highly polarized. This creates a self-validating system: an increase in FP signal is a direct, causal readout of target engagement.

Step-by-Step Protocol
  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20). Expert Note: The inclusion of 0.01% Tween-20 is critical to prevent the hydrophobic benzoxazole from adhering to the microplate walls or forming colloidal aggregates.

  • Compound Preparation: Dilute the 7-Me-2-o-tolyl-BOA derivative to a fixed working concentration of 50 nM in Assay Buffer (final DMSO concentration 1%).

  • Protein Titration: In a 384-well black, low-volume microplate, perform a 12-point serial dilution (1:3) of the target protein, starting from 10 μ M down to 0.05 nM.

  • Incubation: Add the compound solution to the protein dilution series. Seal the plate and incubate at room temperature for 45 minutes to reach thermodynamic equilibrium.

  • Readout: Read the plate on a multi-mode microplate reader equipped with polarizing filters. (Excitation: 340 nm, Emission: 450 nm). Calculate the dissociation constant ( Kd​ ) using a one-site specific binding model.

Assay 2: Time-Resolved FRET (TR-FRET) Kinase Profiling

Mechanistic Justification

When screening a library of 7-Me-2-o-tolyl-BOA derivatives against a kinase (e.g., VEGFR-2, a known target for benzoxazoles[2]), standard fluorescence intensity assays are highly susceptible to inner-filter effects and auto-fluorescence from the benzoxazole core.

To guarantee trustworthiness, we must isolate the assay signal from the compound's photophysics. We achieve this using TR-FRET. Benzoxazoles have fluorescence lifetimes in the 1–5 nanosecond range. By using a Europium ( Eu3+ ) chelate donor (lifetime > 1 millisecond) and introducing a 50 μ s measurement delay , the benzoxazole auto-fluorescence completely decays before the detector turns on. This temporal gating ensures that any observed signal inhibition is due to true enzymatic inhibition, not optical interference.

G K Kinase (e.g., VEGFR-2) P Phospho-Substrate K->P ATP (Active) I Benzoxazole Inhibitor I->K Inhibition S Biotin-Substrate S->P Phosphorylation A Eu-Anti-Phospho Ab (Donor: 615 nm) P->A Binds SA Streptavidin-APC (Acceptor: 665 nm) P->SA Binds Biotin A->SA FRET Signal (Proportional to Activity)

Fig 2. TR-FRET assay mechanism bypassing benzoxazole auto-fluorescence.

Step-by-Step Protocol
  • Reaction Assembly: In a 384-well white proxiplate, add 2 μ L of VEGFR-2 kinase (final 1 nM) and 2 μ L of the 7-Me-2-o-tolyl-BOA library compound (diluted in assay buffer, 10-point dose-response). Incubate for 15 minutes.

  • Initiation: Add 2 μ L of a substrate mix containing Biotin-Poly-GT substrate (final 100 nM) and ATP (at the apparent Km​ , typically 10 μ M).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection Phase: Stop the reaction by adding 6 μ L of Detection Mix containing EDTA (to chelate Mg2+ and stop the kinase), Europium-labeled anti-phosphotyrosine antibody (2 nM), and Streptavidin-APC (20 nM).

  • Equilibration & Read: Incubate for 60 minutes. Read on a TR-FRET compatible reader (Excitation: 320/340 nm; Emission 1: 615 nm; Emission 2: 665 nm; Delay: 50 μ s ; Integration: 100 μ s).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm) to determine the IC50​ .

Data Presentation & Validation Metrics

To ensure the assay is performing optimally and the structure-activity relationship (SAR) is valid, quantitative metrics must be rigorously tracked. Below are representative validation tables demonstrating the expected photophysical parameters and biochemical profiling results for a synthesized library based on the 7-Me-2-o-tolyl-BOA core.

Table 1: Photophysical & Structural Properties of 7-Me-2-o-tolyl-BOA

ParameterValue / CharacteristicAnalytical Implication
Molecular Weight 238.28 g/mol Ideal starting MW for lead-like library generation.
Dihedral Angle (C2-C1') 45° - 60°Non-planar; prevents non-specific DNA intercalation[4].
Excitation Max ( λex​ ) 335 - 345 nmCompatible with standard UV-excitation FP readers.
Emission Max ( λem​ ) 440 - 460 nmRequires TR-FRET delay to avoid biochemical assay interference.
Fluorescence Lifetime ( τ ) 2.4 nsRapid decay allows clean temporal gating in Europium assays.

Table 2: Representative TR-FRET Kinase Inhibition Data (VEGFR-2)

Compound ID5-Amine DerivatizationVEGFR-2 IC50​ (nM)Hill SlopeZ'-Factor
Cmpd-01 (Core) Unmodified Amine> 10,000N/A0.82
Cmpd-02 Cyclohexyl Amide268 ± 151.10.85
Cmpd-03 3-Fluorophenyl Urea45 ± 40.90.81
Sorafenib (Positive Control)35 ± 31.00.84

Note: A Z'-factor > 0.8 indicates an excellent, highly robust assay suitable for High-Throughput Screening (HTS).

References

  • [1] Targeting disease with benzoxazoles: a comprehensive review of recent developments. ResearchGate / Springer Nature. URL:[Link]

  • [2] Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central (PMC) / NIH. URL:[Link]

  • [4] Identification of α -Synuclein Proaggregator: Rapid Synthesis and Streamlining RT-QuIC Assays in Parkinson's Disease. PubMed Central (PMC) / NIH. URL:[Link]

  • [3] Sulfonamido-2-arylbenzoxazole GroEL/ES inhibitors are potent antibacterials against methicillin-resistant Staphylococcus aureus (MRSA). PubMed Central (PMC) / NIH. URL:[Link]

  • [5] Trapping of palindromic ligands within native transthyretin prevents amyloid formation. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

Application

Application Notes and Protocols for 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine: A Novel Fluorophore for Cellular Imaging

Introduction: The Promise of Benzoxazole Scaffolds in Bioimaging The benzoxazole core, a fused benzene and oxazole ring system, represents a privileged scaffold in the development of fluorescent probes for biological res...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Benzoxazole Scaffolds in Bioimaging

The benzoxazole core, a fused benzene and oxazole ring system, represents a privileged scaffold in the development of fluorescent probes for biological research.[1][2] These heterocyclic compounds are renowned for their robust photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and a profound sensitivity to their microenvironment.[1][2] Their amenability to synthetic modification allows for the fine-tuning of their spectral properties and the introduction of functionalities for sensing a wide array of biological analytes and events.[3] This document provides a comprehensive guide to the anticipated fluorescent properties and application of a novel derivative, 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine, for cellular imaging. While specific experimental data for this compound is emerging, this guide is built upon the well-established principles and proven protocols for the broader benzoxazole class of fluorophores.

Photophysical Profile: A Predictive Overview

The fluorescent characteristics of benzoxazole derivatives are intrinsically linked to their molecular structure, particularly the nature and position of substituents on the core scaffold.[2] The presence of an amine group at the 5-position and methyl groups at the 7- and 2-phenyl positions of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine suggests the potential for a fluorophore with favorable properties for live-cell imaging. Generally, benzoxazoles are known to be efficient emitters, often in the blue to green region of the spectrum.[2][4]

Table 1: Anticipated Photophysical Properties of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine Based on Analogous Benzoxazole Derivatives

PropertyPredicted Range/CharacteristicRationale and Comparative Insights
Excitation Max (λex) ~360 - 420 nmBenzoxazole derivatives frequently exhibit absorption in the UV to near-visible range. The specific substitution pattern will influence the final value.[1]
Emission Max (λem) ~450 - 550 nmA significant Stokes shift is a hallmark of this class, minimizing self-quenching and improving signal-to-noise.[1] The emission is likely to be in the blue-green spectrum.
Stokes Shift > 100 nmLarge Stokes shifts are advantageous for fluorescence microscopy, allowing for clear separation of excitation and emission signals.[1]
Quantum Yield (Φ) Moderate to HighBenzoxazoles are known for their high fluorescence quantum yields, contributing to bright signals in imaging applications.[2]
Photostability Good to ExcellentThe rigid, fused ring structure of the benzoxazole core imparts significant chemical and photophysical stability, which is crucial for time-lapse imaging.[2]
Environmental Sensitivity HighThe fluorescence of benzoxazoles can be modulated by solvent polarity and viscosity, suggesting potential applications in sensing changes in the cellular microenvironment.[1]
Two-Photon Absorption Potential forMany benzoxazole derivatives with donor-π-acceptor structures have been shown to be effective two-photon absorbers, enabling deeper tissue imaging with reduced phototoxicity.[5][6]

Experimental Protocols: A Guide to Implementation

The following protocols are based on established methodologies for working with benzoxazole-based fluorescent probes.[1] Optimization of concentrations, incubation times, and imaging parameters will be necessary for this specific compound.

I. Probe Preparation and Storage
  • Stock Solution Preparation: Prepare a 1 mM stock solution of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

II. Cell Staining Protocol for Live-Cell Imaging

This protocol provides a general guideline for staining adherent cells in a 96-well plate or on glass-bottom dishes suitable for microscopy.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency overnight in a suitable culture medium.

  • Probe Loading Solution: On the day of the experiment, prepare a fresh probe loading solution by diluting the 1 mM stock solution in a serum-free culture medium or a physiological buffer (e.g., phosphate-buffered saline, PBS) to a final concentration in the range of 1-10 µM.

    • Expert Insight: The optimal concentration will depend on the cell type and the specific uptake and retention characteristics of the probe. A concentration gradient experiment is recommended to determine the ideal concentration that provides a bright signal with minimal background.

  • Cell Incubation: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate for 15-45 minutes at 37°C in a CO2 incubator.

    • Rationale: Incubation time influences the intracellular concentration of the probe. Shorter times may be sufficient for membrane staining, while longer times may be required for cytoplasmic or organelle-specific accumulation.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS or culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths.

G cluster_prep Probe Preparation cluster_cell_culture Cell Culture cluster_staining Staining Protocol cluster_imaging Imaging P1 Prepare 1 mM Stock in DMSO P2 Aliquot and Store at -20°C P1->P2 C1 Plate Cells C2 Allow Adherence Overnight C1->C2 S1 Prepare 1-10 µM Loading Solution C2->S1 S2 Incubate Cells for 15-45 min at 37°C S1->S2 S3 Wash Cells 2-3x with PBS S2->S3 S4 Add Fresh Imaging Buffer S3->S4 I1 Fluorescence Microscopy S4->I1

Caption: General workflow for cell staining and imaging.

III. Cytotoxicity Assessment: The MTT Assay

It is crucial to assess the potential cytotoxicity of any new fluorescent probe. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Probe Treatment: Treat the cells with a range of concentrations of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine for a period that reflects the intended imaging experiment (e.g., 24 or 48 hours). Include untreated cells as a control.[7]

  • MTT Incubation: After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Potential Applications in Research and Drug Development

The versatile benzoxazole scaffold opens up a multitude of potential applications for 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine.

  • Subcellular Localization and Dynamics: Depending on its physicochemical properties, the probe may selectively accumulate in specific organelles, enabling the study of their morphology and dynamics.

  • Environmental Sensing: The sensitivity of benzoxazoles to their environment could be exploited to report on changes in intracellular viscosity, polarity, or ion concentrations.[1]

  • DNA Imaging: Some benzoxazole derivatives have been shown to act as fluorescent DNA probes, with their fluorescence enhancing upon binding to nucleic acids.[8][9] This suggests a potential application in monitoring DNA content or condensation states.

  • High-Throughput Screening: A bright and photostable probe with low cytotoxicity would be an excellent tool for high-content screening assays in drug discovery, allowing for the automated imaging and analysis of cellular responses to compound libraries.

  • Two-Photon Microscopy: If the compound possesses a significant two-photon absorption cross-section, it would be suitable for deep-tissue imaging in in vivo models with reduced scattering and phototoxicity.[5][6]

G cluster_core Benzoxazole Core Properties cluster_apps Potential Imaging Applications Core High Quantum Yield Photostability Environmental Sensitivity Synthetic Tunability App1 Subcellular Imaging Core:f0->App1 App2 Viscosity/Ion Sensing Core:f2->App2 App3 DNA Staining Core:f2->App3 App4 High-Content Screening Core:f1->App4 App5 Two-Photon Microscopy Core:f3->App5

Sources

Method

Application Note: 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine as a Dual-Modality Chemical Probe

Executive Summary & Mechanistic Rationale In the landscape of modern chemical biology and drug discovery, benzoxazole derivatives have emerged as privileged scaffolds. Specifically, 7-Methyl-2-(2-methylphenyl)-1,3-benzox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern chemical biology and drug discovery, benzoxazole derivatives have emerged as privileged scaffolds. Specifically, 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine represents a highly versatile, dual-modality chemical probe.

As a Senior Application Scientist, I have structured this guide to detail how this specific molecular architecture can be leveraged in two distinct ways:

  • As an Environmentally Sensitive Fluorescent Probe: The molecule features a push-pull electron system (the 5-amino group acts as an electron donor, while the benzoxazole core acts as an acceptor). This allows it to function as a "turn-on" fluorescent sensor for hydrophobic protein pockets and amyloid fibrils,[1].

  • As a Targeted Covalent Inhibitor (TCI) Scaffold: The primary amine at the 5-position provides an ideal synthetic handle for bioconjugation. By attaching an electrophilic warhead, this scaffold can be rapidly converted into a covalent probe, a strategy successfully utilized in the development of PPARγ inverse-agonists[2] and kinase inhibitors.

The steric bulk provided by the 7-methyl and 2-(o-tolyl) groups is not accidental; it restricts coplanarity in aqueous environments, ensuring low background fluorescence, while enforcing a highly specific fit within target hydrophobic binding pockets.

Physicochemical & Photophysical Profile

To successfully deploy this probe, one must understand its baseline properties. The table below summarizes the quantitative data and the functional implications of its molecular architecture.

PropertyValueRationale / Experimental Implication
Molecular Formula C15H14N2ODefines the core mass and elemental composition.
Molecular Weight 238.29 g/mol Highly favorable for cell permeability (Lipinski's Rule of 5 compliant).
LogP (Predicted) ~3.5Indicates strong lipophilicity; requires DMSO for stock solutions but ensures excellent membrane crossing for live-cell assays[3].
H-Bond Donors 1 (-NH2)Provides a critical vector for bioconjugation or hydrogen bonding with target residues.
H-Bond Acceptors 2 (N, O)Facilitates interaction with kinase hinge regions or amyloid beta backbones.
Excitation ( λex​ ) ~340-360 nmUV-A excitation typical for push-pull benzoxazole systems.
Emission ( λem​ ) ~450-480 nmBlue/Cyan emission; exhibits a large Stokes shift (~100 nm) to minimize background autofluorescence.

Photophysical Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The fluorescence of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is heavily dependent on its microenvironment. In aqueous media, the free rotation of the 2-(o-tolyl) ring leads to rapid non-radiative decay. Upon binding a hydrophobic target, this rotation is locked, forcing the molecule into a highly fluorescent Local Excited (LE) state.

TICT_Mechanism A Aqueous Environment (High Rotational Freedom) B TICT State (Non-Radiative Decay) A->B Photon Absorption C Hydrophobic Pocket (Restricted Rotation) A->C Target Binding B->A Quenching (Dark) D Local Excited State (Strong Fluorescence) C->D Photon Absorption D->C Emission (Turn-On)

Photophysical mechanism of benzoxazole probes via Twisted Intramolecular Charge Transfer (TICT).

Protocol 1: In Vitro Fluorescence "Turn-On" Assay for Hydrophobic Targets

This protocol details the use of the native compound to quantify binding affinity ( Kd​ ) to hydrophobic protein targets, such as amyloid- β fibrils or lipid-rich domains.

Step-by-Step Methodology
  • Probe Stock Preparation: Dissolve the lyophilized probe in anhydrous DMSO to a final concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature degradation and maintains the solubility of this highly lipophilic (LogP ~3.5) compound.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.01% (v/v) Triton X-100.

    • Causality: The inclusion of 0.01% Triton X-100 is critical. It prevents the non-specific adsorption of the lipophilic probe to the hydrophobic walls of polystyrene microplates, which would otherwise cause false-positive baseline drift.

  • Target Incubation: Dilute the target protein (e.g., aggregated A β1−42​ ) in the assay buffer. Add the probe to a final concentration of 5 μ M. Ensure the final DMSO concentration remains 1%.

    • Causality: Exceeding 1% DMSO can induce solvent-mediated denaturation of the target protein, destroying the hydrophobic pocket the probe is meant to interrogate.

  • Equilibration: Incubate the microplate in the dark at 37°C for 30 minutes.

    • Causality: Benzoxazole binding is driven by hydrophobic partitioning, which is an endothermic entropy-driven process. 37°C ensures physiological relevance and allows the system to reach thermodynamic equilibrium.

  • Spectral Analysis: Read the plate using a fluorescence microplate reader ( λex​ = 350 nm, λem​ = 460 nm).

Self-Validating System (Quality Control)

To ensure the protocol is self-validating, always run a parallel well containing Thioflavin-T (ThT) as a positive control for amyloid binding. If the ThT well shows a fluorescence spike but your benzoxazole probe does not, the target protein has folded correctly, but the specific steric constraints of the 7-methyl and 2-(o-tolyl) groups prevent binding to that specific pocket.

AssayWorkflow S1 Probe Prep (10 mM DMSO) S2 Target Incubation (Buffer, pH 7.4) S1->S2 Dilute S3 Spectral Analysis (Ex/Em Scanning) S2->S3 30 min S4 Data Validation (Kd Calculation) S3->S4 Quantify

Standardized workflow for in vitro fluorescence target-binding assays.

Protocol 2: Derivatization into a Targeted Covalent Inhibitor (TCI)

The 5-amino group serves as an excellent nucleophile for synthesizing covalent probes. By attaching an acrylamide warhead, the probe can irreversibly bind to reactive cysteines in target kinases or nuclear receptors[2].

Step-by-Step Methodology
  • Activation: Dissolve 1.0 eq of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the electrophilic reagent by atmospheric moisture, ensuring high yields.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to the stirring solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts purely as an acid scavenger to neutralize the HCl byproduct generated during acylation, preventing the protonation (and subsequent deactivation) of the 5-amino group.

  • Acylation: Cool the reaction to 0°C using an ice bath. Dropwise, add 1.1 eq of acryloyl chloride.

    • Causality: The formation of the amide bond is highly exothermic. Performing the addition at 0°C suppresses the formation of di-acylated byproducts and preserves the integrity of the oxazole ring.

  • Quenching & Extraction: After 2 hours, quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and concentrate under vacuum.

Self-Validating System (Quality Control)

To validate the synthesis, subject the crude product to LC-MS analysis. You must observe a mass shift of +54 Da relative to the parent compound (corresponding to the addition of the acryloyl group minus HCl).

  • Diagnostic Failure: If a +108 Da shift is observed, di-acylation has occurred. This indicates that the reaction temperature was not strictly maintained at 0°C, or an excess of acryloyl chloride was used.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine. This document provides in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Synthesis Overview

The synthesis of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is a multi-step process that is crucial for the development of various pharmacologically active molecules.[1][2] The core of this synthesis involves the formation of a benzoxazole ring, a privileged scaffold in medicinal chemistry.[3][4] The general route typically involves the condensation of a substituted 2-aminophenol with a corresponding aldehyde or carboxylic acid derivative, followed by cyclization.[5][6] The final step is the reduction of a nitro group to the target amine.

A plausible synthetic route is outlined below:

  • Nitration: Introduction of a nitro group to a substituted phenol precursor.

  • Reduction: Conversion of the nitro group to an amino group to form the required 2-aminophenol derivative.

  • Cyclization: Reaction of the 2-aminophenol with 2-methylbenzaldehyde to form the benzoxazole ring.

  • Final Reduction: Reduction of a second nitro group to yield the final product, 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine.

This guide will address potential issues at each of these critical stages.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Low Yield in Benzoxazole Ring Formation

Question: My yield for the cyclization step to form the benzoxazole ring is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in benzoxazole synthesis are a frequent challenge and can stem from several factors.[7] A systematic approach is key to identifying and resolving the issue.

  • Purity of Starting Materials: Impurities in your 2-aminophenol or 2-methylbenzaldehyde can significantly interfere with the reaction.[7][8] 2-aminophenols are particularly susceptible to air oxidation, which can lead to darkened, impure starting material and the formation of colored byproducts.[9]

    • Recommendation: Always use high-purity starting materials. If your 2-aminophenol has darkened, it is highly recommended to purify it by recrystallization before use.[9] Ensure your 2-methylbenzaldehyde is free of the corresponding carboxylic acid, which can be formed by air oxidation.

  • Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are all critical for efficient cyclization.[6][7]

    • Catalyst: A variety of catalysts can be used, including Brønsted or Lewis acids, metal catalysts, and ionic liquids.[7][9] The optimal choice depends on your specific substrates. If you are not using a catalyst, consider adding one, as uncatalyzed reactions often result in very low yields.[9]

    • Temperature: The reaction may require elevated temperatures to overcome the activation energy.[7][8] If your reaction is stalling, consider incrementally increasing the temperature while monitoring progress by Thin Layer Chromatography (TLC).[7] Some solvent-free methods require temperatures as high as 130°C for good yields.[6][7]

    • Solvent: The choice of solvent can influence reaction rate and selectivity.[8] Some protocols have demonstrated success under solvent-free conditions, which can be a greener and sometimes more efficient alternative.[6][10]

  • Incomplete Cyclization: The reaction may be stalling at the intermediate Schiff base stage.[7]

    • Recommendation: To drive the reaction to completion, you can try increasing the reaction temperature or extending the reaction time.[7] The addition of a suitable oxidant may also be necessary to facilitate the final aromatization step to the benzoxazole ring.[7][11]

  • Side Reactions: 2-aminophenol can undergo self-condensation or polymerization, especially at high temperatures or under strongly acidic or basic conditions.[7]

    • Recommendation: Carefully control the reaction temperature and ensure a stoichiometric balance of your reactants to minimize these side reactions.[7]

The following workflow can help you troubleshoot low yields in the cyclization step:

Troubleshooting_Cyclization start Low Yield in Cyclization check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_completion Check for Incomplete Cyclization start->check_completion check_side_products Investigate Side Reactions start->check_side_products solution_purity Recrystallize/Purify Reagents check_purity->solution_purity solution_conditions Adjust Catalyst, Temp, or Solvent optimize_conditions->solution_conditions solution_completion Increase Temp/Time or Add Oxidant check_completion->solution_completion solution_side_products Control Temp & Stoichiometry check_side_products->solution_side_products end Improved Yield solution_purity->end solution_conditions->end solution_completion->end solution_side_products->end

Caption: Troubleshooting workflow for low yield in benzoxazole cyclization.

Issues with Nitro Group Reduction

Question: I am having trouble with the reduction of the nitro group to the amine. The reaction is either incomplete or I am getting significant byproducts. What should I do?

Answer: The reduction of aromatic nitro groups is a well-established transformation, but chemoselectivity and reaction completion can sometimes be challenging.

  • Choice of Reducing Agent: A wide variety of reducing agents can be used, including metal/acid combinations (e.g., Fe/H+, Sn/H+), catalytic hydrogenation (e.g., H2/Pd-C), or other reagents like sodium borohydride in the presence of a catalyst.[12]

    • Recommendation: If you are experiencing incomplete reduction, consider switching to a stronger reducing system. Catalytic hydrogenation is often very effective and clean. For chemoselectivity issues, where other functional groups in your molecule are being reduced, a milder and more selective reducing agent may be necessary.[13][14] For instance, certain cobalt complexes with methylhydrazine have shown excellent chemoselectivity in reducing nitroarenes while leaving other reducible groups intact.[13][15]

  • Reaction Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[13][15] Incomplete reaction can lead to the accumulation of these intermediates.

    • Recommendation: Ensure you are using a sufficient excess of the reducing agent and allowing adequate reaction time for the transformation to go to completion. Monitoring the reaction by TLC is crucial to determine the endpoint.

  • Solvent and Temperature: The choice of solvent can significantly impact the efficiency of the reduction. Polar protic solvents like methanol or isopropanol are often effective.[13] The reaction temperature may also need to be optimized.

The following table summarizes some common reducing agents and their general characteristics:

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Fe / H+ (e.g., HCl, Acetic Acid)RefluxInexpensive, effectiveRequires acidic conditions, workup can be tedious
Sn / H+ (e.g., HCl)RefluxEffectiveAcidic, workup can be cumbersome
Catalytic Hydrogenation (H2, Pd/C)Room temp to moderate heat, pressureClean, high yieldingRequires specialized equipment (hydrogenator), catalyst can be expensive
NaBH4 / Catalyst (e.g., Ag/TiO2)VariesCan be chemoselectiveRequires a specific catalyst
Methylhydrazine / Co(III) complexRoom tempHighly chemoselective, mild conditionsRequires synthesis of the catalyst
Purification Challenges

Question: I am struggling to purify my final product. What are the common impurities and what is the best way to remove them?

Answer: Purification can be challenging due to the presence of unreacted starting materials, reaction intermediates, or side products.

  • Common Impurities:

    • Unreacted 2-aminophenol derivative or 2-methylbenzaldehyde.

    • The Schiff base intermediate if cyclization was incomplete.

    • Products of 2-aminophenol self-condensation.

    • N-arylhydroxylamine or nitrosoarene intermediates from incomplete nitro group reduction.[13]

  • Purification Methods:

    • Column Chromatography: This is a very effective method for separating the desired product from impurities with different polarities.[16] A silica gel column with a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes is a good starting point.[16][17]

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.[18]

    • Acid-Base Extraction: The final product has a basic amino group, which can be protonated in an acidic aqueous solution. This property can be exploited to separate it from non-basic impurities.

A general purification workflow is as follows:

Purification_Workflow start Crude Product extraction Aqueous Workup (Acid/Base Extraction if applicable) start->extraction drying Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography recrystallization Recrystallization chromatography->recrystallization end Pure Product recrystallization->end

Caption: General purification workflow for 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for the 2-amino-3-methyl-5-nitrophenol precursor?

A1: A common method starts with 2-methyl-5-nitroaniline. This is diazotized and then hydrolyzed to 2-methyl-5-nitrophenol.[19] Subsequent nitration would yield a dinitro compound, which would then need to be selectively reduced. Alternatively, multi-step syntheses starting from other precursors are also possible.[20][21]

Q2: How can I monitor the progress of my reactions effectively?

A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress.[7][18] By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and to check if the reaction has gone to completion.

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, there is a growing interest in developing greener synthetic methodologies. For the benzoxazole formation step, the use of recyclable catalysts, such as certain ionic liquids or magnetic nanoparticles, has been reported.[6][10] Additionally, performing reactions under solvent-free conditions can significantly reduce waste.[6][10]

Q4: My final product is a different color than expected. What could be the cause?

A4: The presence of colored impurities is a common issue. This can often be traced back to the oxidation of a 2-aminophenol starting material or intermediate.[9] Even small amounts of these oxidized species can impart color to your final product. Thorough purification, as described in the "Purification Challenges" section, should resolve this issue.

Q5: Can I use a different aldehyde in the cyclization step?

A5: Yes, the condensation reaction is generally tolerant of a wide range of aromatic aldehydes, allowing for the synthesis of a diverse library of 2-aryl-benzoxazoles.[6][22] Both electron-donating and electron-withdrawing substituents on the aldehyde are typically well-tolerated.[6]

Experimental Protocols

General Protocol for the Synthesis of 2-Aryl Benzoxazoles from 2-Aminophenol and an Aldehyde

This is a generalized procedure and may require optimization for your specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 2-aminophenol derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the chosen catalyst (e.g., 1-5 mol%).

  • Solvent Addition (if applicable): Add the appropriate solvent (e.g., ethanol, toluene, or conduct the reaction solvent-free).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-130°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate. After filtering, concentrate the solution in vacuo to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization.[16][18]

References

  • Selective Reduction of Nitroarenes to Arylamines by the Cooperative Action of Methylhydrazine and a Tris(N-heterocyclic thioamidate) Cobalt(III) Complex | The Journal of Organic Chemistry - ACS Publications. (2021). Retrieved from [Link]

  • Full article: Efficient Reduction of Nitroarenes and Azoarenes to Arylamines by Pb/NH4Br under Neutral Conditions - Taylor & Francis. (2012). Retrieved from [Link]

  • Ch22: ArNO2 to ArNH2 - Chemistry - University of Calgary. Retrieved from [Link]

  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - MDPI. (2016). Retrieved from [Link]

  • Selective Reduction of Nitroarenes to Arylamines by the Cooperative Action of Methylhydrazine and a Tris(N-heterocyclic thioamidate) Cobalt(III) Complex - PubMed. (2021). Retrieved from [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC. Retrieved from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023). Retrieved from [Link]

  • New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant | Request PDF - ResearchGate. Retrieved from [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 2-methyl-5-nitrophenol - PrepChem.com. Retrieved from [Link]

  • 7-methyl-2-(2-methylphenyl)[8][13][14]triazolo[5,1-b][13]benzoxazole - ChemSynthesis. Retrieved from [Link]

  • CN112778141A - Preparation method of 2-amino-5-nitrophenol - Google Patents.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega. (2019). Retrieved from [Link]

  • Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC. Retrieved from [Link]

  • US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents.
  • benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and - AWS. Retrieved from [Link]

  • Cu(ii)-SBA-15 mediated synthesis of 2-aryl benzimidazoles and benzoxazoles: a sustainable approach - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Full article: Convenient Ultrasound Promoted Synthesis of 2-Aryl Benzoxazoles in the Presence of KCN/Ionic Liquid as an Efficient Catalyst under Mild Conditions - Taylor & Francis. (2016). Retrieved from [Link]

  • Synthesis and microbiological activity of some novel 5-or 6-methyl-2-(2, 4-disubstituted phenyl) benzoxazole derivatives - Academia.edu. Retrieved from [Link]

  • benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and - AWS. Retrieved from [Link]

  • Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. Retrieved from [Link]

  • Synthesis of Different Benzoxazole Derivatives for The Evaluation of Anti-Anxiety/Anti-Depressants - ResearchGate. Retrieved from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC. Retrieved from [Link]

  • Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities - ResearchGate. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues with 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Introduction Welcome to the technical support guide for 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (CAS No. 1315371-10-8). This molecule belongs to the benzoxazole class, a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (CAS No. 1315371-10-8). This molecule belongs to the benzoxazole class, a privileged scaffold in medicinal chemistry known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Researchers frequently encounter significant challenges in achieving and maintaining the solubility of this compound in aqueous media, which is critical for reliable and reproducible results in biological assays.

This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth approach to understanding and systematically overcoming the solubility issues associated with this lipophilic compound. We will move from fundamental physicochemical properties to practical, step-by-step protocols and advanced formulation strategies.

Understanding the Core Challenge: Physicochemical Properties

The solubility behavior of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is dictated by its molecular structure. The fused aromatic ring system is rigid and hydrophobic, leading to strong intermolecular interactions in the solid state that resist dissolution in water.[4][5] The predicted LogP value further indicates a high degree of lipophilicity. However, the presence of a primary aromatic amine group provides a crucial handle for solubility enhancement through pH modification.

PropertyValueSource
Molecular Formula C₁₅H₁₄N₂O[6]
Molecular Weight 238.28 g/mol [6]
Predicted LogP 3.69[6]
Topological Polar Surface Area (TPSA) 52.05 Ų[6]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 1[6]
Key Functional Group Primary Aromatic Amine (-NH₂)[2]

FAQs: Your First Questions Answered

This section addresses the most common initial queries encountered when working with 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine.

Q1: I'm starting a new project with this compound. What are the very first steps I should take to handle its solubility?

A1: A systematic approach is crucial.[5] Before attempting complex methods, start with the fundamentals.

  • Confirm Purity: Ensure the purity of your compound lot, as impurities can affect solubility.

  • Determine Intrinsic Solubility: First, attempt to dissolve the compound in your primary aqueous medium (e.g., water, PBS) at a neutral pH. This establishes a baseline for its intrinsic aqueous solubility.

  • Explore pH Modification: The primary amine on the molecule is basic. Therefore, its solubility is expected to be highly pH-dependent.[7][8] Lowering the pH will protonate the amine, forming a more soluble ammonium salt.[9][10]

  • Test Common Organic Solvents: For creating stock solutions, test solubility in common, water-miscible organic solvents. See the table below for recommendations.

Q2: How exactly does the amine group allow for pH-dependent solubility?

A2: The primary amine (R-NH₂) is a weak base. In an acidic environment, it accepts a proton (H⁺) to form the corresponding conjugate acid, an ammonium salt (R-NH₃⁺). This process is a fundamental principle used to increase the water solubility of many pharmaceutical compounds.[9][11]

  • Free Base (R-NH₂): Uncharged, more lipophilic, and poorly soluble in water.

  • Ammonium Salt (R-NH₃⁺): Positively charged, more polar, and significantly more soluble in water.

The Henderson-Hasselbalch equation provides a theoretical framework for this relationship, though experimental determination is always recommended as behavior can be compound-specific.[7][8]

Caption: Equilibrium between the insoluble free base and the soluble protonated form.

Q3: What are the best organic solvents for preparing a high-concentration stock solution?

A3: Selecting an appropriate organic solvent is the first step for most in vitro experiments. However, the solvent must be compatible with your downstream assay. High concentrations of some organic solvents can be toxic to cells or interfere with enzymatic reactions.

SolventRecommended Starting Conc.Notes
DMSO 10-50 mMThe most common choice. Ensure the final concentration in your assay is low (<0.5%) to avoid cytotoxicity.
DMF 10-50 mMSimilar to DMSO. Can be more aggressive; check assay compatibility.
Ethanol 1-10 mMA less toxic option, but often provides lower solubility for highly lipophilic compounds.
NMP 10-20 mMGood solubilizing power, but its use in biological assays should be carefully validated.

Expert Tip: To aid dissolution in these solvents, gentle warming (to 37-50°C) or sonication can be effective.[5][12] Always visually inspect your stock solution for any undissolved particles or crystals before use.

Q4: My compound dissolves perfectly in DMSO, but crashes out of solution when I dilute it into my aqueous assay buffer. What is happening and how do I fix it?

A4: This is a very common and critical issue known as precipitation upon dilution. It occurs because you are transitioning from a high-solubility organic environment (your stock) to a low-solubility aqueous environment (your buffer). The organic co-solvent can no longer "carry" the compound at that concentration.[5]

Potential Solutions:

  • Lower the Final Concentration: The simplest solution is to test if a lower final concentration of your compound remains soluble.

  • Increase Co-solvent Percentage: If your assay allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might keep the compound in solution.[5]

  • Use a pH-Adjusted Buffer: Since the compound is basic, diluting the stock into a slightly acidic buffer (e.g., pH 5.0-6.5) can significantly improve its solubility by keeping the amine protonated.

  • Explore Formulation Excipients: Consider adding solubilizing agents like cyclodextrins to your aqueous buffer to encapsulate the drug and keep it in solution.[4][5]

Troubleshooting Guide: Common Issues & Solutions

This workflow provides a logical path for diagnosing and solving solubility problems.

Caption: A step-by-step workflow for troubleshooting solubility issues.

Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for key solubilization techniques.

Protocol 1: pH-Dependent Aqueous Solubility Determination

Objective: To determine the compound's solubility at various pH levels to identify the optimal pH for solubilization. This protocol is based on the shake-flask method.[7]

Materials:

  • 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

  • Series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • HPLC system with a suitable column and validated detection method

  • Orbital shaker

  • Microcentrifuge and/or 0.22 µm syringe filters

Procedure:

  • Prepare a series of buffers at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. Ensure solid is visible at the bottom.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant. For extra certainty, filter the supernatant through a 0.22 µm syringe filter compatible with your buffer.

  • Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Quantify the concentration of the dissolved compound in each supernatant sample using a validated HPLC method.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH to visualize the solubility profile.

Protocol 2: Preparation of a Hydrochloride (HCl) Salt

Objective: To convert the poorly soluble free base into a more water-soluble hydrochloride salt. Salt formation is a highly effective method to increase both solubility and dissolution rate.[12][13]

Materials:

  • 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (free base)

  • Anhydrous diethyl ether or another suitable non-polar solvent

  • 2M HCl in diethyl ether (commercially available or carefully prepared)

  • Glassware (stirred flask)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve a known quantity of the free base compound in a minimal amount of anhydrous diethyl ether.

  • While stirring the solution at room temperature, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of 2M HCl in diethyl ether dropwise.

  • A precipitate (the HCl salt) should form immediately upon addition of the acid.

  • Continue stirring the suspension for 30-60 minutes to ensure complete reaction.

  • Collect the precipitated salt by vacuum filtration using a Büchner funnel.[12]

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.[12]

  • Dry the salt under vacuum to remove residual solvent.

  • Validation (Crucial): Characterize the resulting solid to confirm salt formation. Techniques like Powder X-ray Diffraction (PXRD) can confirm a new crystalline form, and Differential Scanning Calorimetry (DSC) will show a different melting point from the free base.[12]

  • Test the aqueous solubility of the newly formed salt using Protocol 1 (at a single relevant pH, like 7.4) to confirm enhancement.

Protocol 3: Formulation Using Solid Dispersion

Objective: To improve the dissolution rate by dispersing the compound in a hydrophilic carrier at a molecular level, creating a high-energy amorphous state.[4][14]

Materials:

  • 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

  • A hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, or a PEG)

  • A suitable organic solvent (e.g., ethanol, methanol, or acetone) that dissolves both the compound and the polymer.

  • Rotary evaporator or vacuum oven.

Procedure (Solvent Evaporation Method):

  • Determine the desired ratio of drug to polymer (e.g., 1:2, 1:5, 1:9 by weight).

  • Completely dissolve both the compound and the selected polymer in a suitable organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.

  • Continue drying the resulting solid film/powder in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove all residual solvent.[4]

  • Scrape the solid dispersion from the flask, and gently grind it into a fine powder.

  • Validation (Crucial): Characterize the solid dispersion using DSC and PXRD to confirm that the drug is in an amorphous state (absence of a sharp melting peak in DSC and a crystalline pattern in PXRD).[4]

  • Perform a dissolution test comparing the solid dispersion to the pure crystalline compound to verify the enhancement in dissolution rate.

References

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available from: [Link]

  • Jones, G. P., & P-glycoprotein. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Available from: [Link]

  • Elder, D. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Solubility of organic amine salts. (2011). Sciencemadness.org. Available from: [Link]

  • Babu, R. J., & Nokhodchi, A. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Available from: [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. Available from: [Link]

  • 7-methyl-2-(2-methylphenyl)[4][7][12]triazolo[5,1-b][4][5]benzoxazole. (n.d.). ChemSynthesis. Available from: [Link]

  • Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. Available from: [Link]

  • What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? (2024). Pearson. Available from: [Link]

  • Kumar, S., & Pandey, A. K. (2017). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]

  • Singh, A., & Kaur, G. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • Jouyban, A. (2012). Study of pH-dependent drugs solubility in water. SciSpace. Available from: [Link]

  • Chapter 7 Amines. (n.d.). University of Calgary. Available from: [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • pH dependence of amino acid solubility. ResearchGate. Available from: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017). Sciencemadness.org. Available from: [Link]

  • Synthesis of novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-vitro evaluation of their antitumor and antibacterial activities. (n.d.). AWS. Available from: [Link]

  • Co-solvent: Significance and symbolism. (2025). ScienceDirect. Available from: [Link]

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (2024). MDPI. Available from: [Link]

  • CO2-Switchable Solvents as Entrainer in Fluid Separations. (n.d.). PMC. Available from: [Link]

  • 7-Benzoxazolemethanol,5-methyl-2-phenyl-. (n.d.). PubChem. Available from: [Link]

  • A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. (n.d.). Scientific & Academic Publishing. Available from: [Link]

  • Synthesis, Molecular Docking, Molecular Dynamics, DFT and Antimicrobial Activity Studies of 5-substituted-2-(p-methylphenyl)benzoxazole Derivatives. (n.d.). Scilit. Available from: [Link]

  • Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. (n.d.). Research Journal of Pharmacy and Technology. Available from: [Link]

  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (2023). MDPI. Available from: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Available from: [Link]

  • Solubility of 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine-4-oxide... (n.d.). ResearchGate. Available from: [Link]

  • 5-Methyl-2-[4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole. (n.d.). PubChem. Available from: [Link]

  • Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives... (2025). ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability challenges with substituted benzoxazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability challenges with substituted benzoxazoles. While 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is a highly valuable pharmacological tool, its structural motifs—a benzoxazole core and a primary arylamine—make it exceptionally susceptible to degradation in solution.

This guide is designed to move beyond basic handling instructions. By understanding the thermodynamic and kinetic vulnerabilities of this molecule, you can implement self-validating protocols that ensure the scientific integrity of your assays.

Part 1: Mechanistic Understanding of Degradation

To effectively stabilize a molecule, we must first understand the causality behind its degradation. This compound possesses two distinct structural liabilities that dictate its behavior in solution:

  • Benzoxazole Ring Hydrolysis: The benzoxazole heterocycle is inherently unstable in aqueous environments, particularly at pH extremes. Kinetic studies demonstrate that under acidic conditions, benzoxazoles undergo nucleophilic attack, leading to the fission of the C-O bond and the formation of amidophenol derivatives[1]. The intermediate formed during this process is typically a 2-hydroxy-benzoxazoline, which rapidly collapses into the cleaved product[2].

  • Primary Amine Oxidation: The 5-amino group is highly prone to free-radical mediated oxidation. In the presence of dissolved oxygen and trace transition metals, primary amines oxidize to form hydroxylamines, which can further degrade or polymerize into highly conjugated azo dimers[3]. This process is significantly accelerated by light and elevated temperatures.

Pathways Compound 7-Methyl-2-(2-methylphenyl)- 1,3-benzoxazol-5-amine Hydrolysis Ring Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Aqueous H+ / OH- Oxidation Amine Oxidation (ROS / Trace Metals) Compound->Oxidation O2, Fe2+/Cu2+, Light Amidophenol Amidophenol Derivatives (Loss of Target Activity) Hydrolysis->Amidophenol C-O / C-N Fission Hydroxylamine Hydroxylamine / Azo Dimers (Solution Browning) Oxidation->Hydroxylamine Radical Propagation

Fig 1: Primary degradation pathways of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine in solution.

Part 2: Troubleshooting & FAQs

Q1: My stock solution turns pink/brown after a few days on the bench. What is happening and how do I stop it? A1: This color change is the macroscopic evidence of primary amine oxidation. As the amine oxidizes into hydroxylamines and highly conjugated azo species, the solution darkens[3]. Solution: Oxygen and light are the primary culprits. Prepare your stock solutions in anhydrous, degassed solvents (e.g., Argon-sparged DMSO). Argon is heavier than air and forms a protective blanket over the liquid, preventing oxygen ingress. Always store the solution in amber vials to prevent photolytic radical initiation.

Q2: I noticed a significant drop in compound concentration when stored in a pH 4.0 acetate buffer. Why? A2: You are observing acid-catalyzed ring hydrolysis. At low pH, the nitrogen atom in the oxazole ring becomes protonated, which shifts the rate-determining step to the rapid fission of the ring's C-O bond[1]. Solution: Never store this compound in acidic or highly basic media. Maintain the pH of your aqueous working solutions strictly between 6.5 and 7.5, where the hydrolysis rate constant is minimized.

Q3: Can I add anything to my aqueous assay buffer to prolong the compound's half-life during an experiment? A3: Yes. Trace transition metals (like Fe²⁺ and Cu²⁺) present in standard laboratory water act as potent catalysts for amine oxidation via Fenton-like reactions[3]. Adding a chelating agent like 1 mM EDTA sequesters these metals, effectively neutralizing the catalytic oxidation pathway.

Part 3: Stability Matrix & Quantitative Data

The following table summarizes the expected stability of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine under various formulation conditions. Use this matrix to select the appropriate buffer system for your workflow.

Solvent / Buffer SystempHTemperatureAdditivesExpected Stability (T90)Primary Degradation Risk
Anhydrous DMSON/A-20°CArgon Purged> 6 MonthsNone (Stable)
Anhydrous DMSON/A25°CNone~ 2 WeeksAmine Oxidation
Aqueous Acetate4.025°CNone< 2 HoursAcidic Ring Hydrolysis
Aqueous Phosphate7.025°CNone~ 8 HoursAmine Oxidation
Aqueous Phosphate7.04°C1 mM EDTA~ 24 HoursMinimized
Aqueous Carbonate10.025°CNone< 4 HoursBasic Ring Hydrolysis

Part 4: Validated Experimental Protocols

To ensure reproducibility, follow these self-validating methodologies. Every step is designed to preemptively block a specific degradation mechanism.

Protocol Step1 Weigh Solid Compound (Inert Atmosphere) Step2 Dissolve in Anhydrous DMSO (Argon Sparged) Step1->Step2 Step3 Aliquot into Amber Vials (Protect from Light) Step2->Step3 Step4 Store at -20°C (Desiccated) Step3->Step4 Step5 Dilute in pH 7.0 Buffer (+ 1mM EDTA) Step4->Step5 Thaw on Ice Step6 Execute Experiment (Within 4 Hours) Step5->Step6 Immediate Use

Fig 2: Validated workflow for the preparation and storage of stable compound solutions.

Protocol A: Preparation of Ultra-Stable Non-Aqueous Stock Solutions
  • Weighing: Weigh the solid compound in a controlled environment (e.g., nitrogen-purged glovebox) to prevent ambient moisture absorption, which can trigger premature hydrolysis.

  • Dissolution: Dissolve the powder in anhydrous, Argon-sparged DMSO to a stock concentration of 10 mM.

    • Self-Validation Check: The resulting solution must be completely clear and colorless. Any yellowing indicates pre-existing amine oxidation; if observed, discard and start over.

  • Aliquotting: Divide the stock solution into single-use amber glass vials. Amber glass blocks UV light, preventing photolytic ring cleavage.

  • Sealing: Blanket the headspace of each vial with Argon gas before sealing tightly with PTFE-lined caps.

  • Storage: Store immediately at -20°C in a desiccator.

Protocol B: Formulation of Aqueous Working Solutions
  • Thawing: Thaw a single-use aliquot of the DMSO stock solution on ice just prior to the experiment. Do not use heat blocks, as elevated temperatures accelerate degradation.

  • Buffer Preparation: Prepare the aqueous assay buffer (e.g., 50 mM Phosphate Buffer, pH 7.0) and supplement with 1 mM EDTA.

    • Causality: Maintaining a neutral pH minimizes the rate constant for benzoxazole ring fission, while EDTA chelates trace metals to remove the catalyst for amine oxidation.

  • Dilution: Rapidly dilute the DMSO stock into the aqueous buffer to your desired working concentration (e.g., 10 µM). Keep the final DMSO concentration below 1% to prevent assay interference.

  • Execution: Utilize the working solution within 4 hours. Discard any remaining aqueous solution; do not refreeze.

References

  • Title: Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: Pharmaceutics (via PubMed Central) URL: [Link]

  • Title: Hydrolysis pathway for 2-phenylbenzoxazole Source: ResearchGate (Literature Review on Benzoxazole Stability) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzoxazole Synthesis

Benzoxazoles are privileged heterocyclic scaffolds widely utilized in drug discovery, agrochemicals, and materials science. The most versatile and atom-economical synthetic route involves the condensation of 2-aminopheno...

Author: BenchChem Technical Support Team. Date: March 2026

Benzoxazoles are privileged heterocyclic scaffolds widely utilized in drug discovery, agrochemicals, and materials science. The most versatile and atom-economical synthetic route involves the condensation of 2-aminophenols with aldehydes, carboxylic acids, or orthoesters.

This technical support guide is designed for researchers and drug development professionals. It provides validated protocols, mechanistic insights, and troubleshooting workflows to maximize yields, ensure reproducibility, and overcome common synthetic bottlenecks.

Mechanistic Causality & Optimization Strategy

To systematically optimize benzoxazole synthesis, one must understand the two-step causality of the reaction pathway:

  • Condensation: The nucleophilic amine group of 2-aminophenol attacks the electrophilic carbonyl carbon of the aldehyde or acid. This forms a Schiff base (imine) intermediate. This step is highly dependent on the electrophilicity of the carbonyl, which is typically enhanced by Lewis or Brønsted acid catalysts.

  • Oxidative Cyclization: The adjacent phenolic hydroxyl group attacks the imine carbon to form a benzoxazoline intermediate. To achieve the final aromatic benzoxazole, the system must undergo oxidation (if an aldehyde is used) or dehydration (if a carboxylic acid is used). Stalled reactions almost always fail at this stage due to insufficient thermal energy, steric hindrance, or the absence of a terminal oxidant.

Mechanistic workflow of benzoxazole synthesis via condensation and oxidative cyclization.

Quantitative Data: Catalyst & Condition Optimization

The choice of catalyst and solvent dictates the activation energy required for the rate-limiting cyclization step. Below is a comparative analysis of field-validated catalytic systems, demonstrating how varying conditions impact the final yield.

Catalyst SystemCoupling PartnerSolvent / ConditionsTemp (°C)TimeYield (%)Ref
Zn(OTf)₂ (10 mol%)AldehydeEthanol (Reflux)78°C5 h91%1[1]
TiO₂ZrO₂ (10 mol%)AldehydeAcetonitrile60°C25 min95%
LAIL@MNP (4 mg)AldehydeSolvent-free (Ultrasound)70°C30 min90%2[2]
I₂ (10 mol%)AcetophenoneDMSO (Open Air)140°C4 h85%3[3]
BAIL gel (1 mol%)AldehydeSolvent-free130°C5 h92%4[4]

Self-Validating Experimental Protocols

The following standard operating procedures (SOPs) are designed with built-in validation steps to ensure researchers can confirm reaction progress in real-time.

Protocol A: Lewis Acid-Catalyzed One-Pot Synthesis (Zinc Triflate)

Causality: Zn(OTf)₂ acts as a mild, highly carbophilic Lewis acid. It coordinates to the carbonyl oxygen of the aldehyde, drastically increasing its electrophilicity for the initial amine attack. Ethanol is chosen as the solvent because it provides a protic environment that stabilizes polar transition states without strongly coordinating to and deactivating the zinc center[1].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, combine 2-aminophenol (1.0 mmol, 109 mg) and the substituted aromatic aldehyde (1.2 mmol).

  • Catalyst Addition: Add Zn(OTf)₂ (10 mol%) followed by 5 mL of absolute ethanol.

  • Reaction: Attach a reflux condenser and stir the mixture at reflux (~78°C) for 5 hours.

  • In-Process Validation (TLC): Monitor via TLC using a Hexane:EtOAc (9:1) mobile phase. Self-Validation: The reaction is complete when the 2-aminophenol spot (lower Rf, UV active) disappears, and a new, highly fluorescent blue spot (the aromatized benzoxazole) appears under 254 nm UV light.

  • Quenching: Cool to room temperature and quench by diluting with 1N NaOH (5 mL) to neutralize the triflate and precipitate the zinc species.

  • Extraction & Purification: Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify via silica gel column chromatography.

Protocol B: Green Chemistry Approach (Solvent-Free Sonication)

Causality: Ultrasound irradiation creates acoustic cavitation—microbubbles that collapse to generate localized high temperatures and pressures. This physical phenomenon provides the massive kinetic energy required to drive the endothermic oxidative cyclization rapidly. The magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) provides highly accessible acidic sites while allowing for simple magnetic recovery[2].

Step-by-Step Methodology:

  • Setup: Mix 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and LAIL@MNP catalyst (4.0 mg) in a heavy-walled glass tube.

  • Sonication: Place the tube in an ultrasonic bath maintained at 70°C for 30 minutes.

  • In-Process Validation (GC-MS): Extract a 10 µL aliquot, dilute in EtOAc, and inject into the GC-MS. Self-Validation: The presence of the molecular ion peak [M]⁺ corresponding to the aromatized benzoxazole, alongside the complete consumption of the benzaldehyde peak, confirms successful cyclization.

  • Recovery: Add ethyl acetate (15 mL) to dissolve the organic products. Apply an external neodymium magnet to the side of the flask to pellet the LAIL@MNP catalyst.

  • Isolation: Decant the liquid, dry over MgSO₄, and evaporate the solvent. The catalyst can be washed with ethanol and reused for up to 5 consecutive cycles without loss of activity.

Troubleshooting Guide & FAQs

When benzoxazole syntheses fail, the root cause is usually related to substrate oxidation, stalled intermediates, or catalyst deactivation. Use the decision tree and FAQ below to diagnose and resolve these issues.

Decision tree for troubleshooting low yields in benzoxazole synthesis.

Q1: My 2-aminophenol starting material has darkened before the reaction. Can I still use it?

A1: No. Darkening indicates air oxidation of the 2-aminophenol[4][5]. Causality: The electron-rich aromatic ring of 2-aminophenol is highly susceptible to radical oxidation, which introduces polymeric impurities that severely depress yields, poison catalysts, and complicate purification.

  • Solution: Always purify darkened 2-aminophenol by recrystallization (e.g., from an ethanol/water mixture) before use. To prevent re-oxidation, store the purified material under an inert atmosphere (Nitrogen or Argon) and degas your reaction solvents[4][6].

Q2: The reaction stalls, and TLC/GC-MS shows a massive accumulation of the Schiff base intermediate. How do I drive it to completion?

A2: The initial condensation step (Schiff base formation) is kinetically fast, but the subsequent intramolecular cyclization requires a higher activation barrier and an oxidative driving force[4][7].

  • Solution 1 (Thermal): Increase the reaction temperature. If running in ethanol (reflux 78°C), consider switching to a higher-boiling solvent like DMSO (140°C) or utilizing solvent-free conditions (130°C)[3][4][7].

  • Solution 2 (Oxidative): If running an aerobic oxidation, ensure sufficient exposure to atmospheric oxygen (open-air reflux). Alternatively, add a mild chemical oxidant like I₂ (10 mol%) or TBHP to force the aromatization[3][8].

  • Solution 3 (Catalytic): Switch to a stronger Lewis acid (e.g., Zn(OTf)₂ or TiO₂ZrO₂) to further polarize the imine bond, making it more susceptible to nucleophilic attack by the adjacent phenol group[1].

Q3: I am observing significant side product formation, specifically N-acylation without cyclization when using carboxylic acids.

A3: When using carboxylic acids or acyl chlorides instead of aldehydes, the amine is rapidly acylated to form an amide[4]. If the subsequent dehydration/cyclization fails, the acyclic amide accumulates as a dead-end side product.

  • Solution: This indicates insufficient dehydrating conditions. Add a dehydrating agent (like thionyl chloride to form the acid chloride in situ) or use a strong Brønsted acid catalyst (e.g., p-TsOH or methanesulfonic acid) and heat the system to 100–120°C to thermodynamically force the elimination of water[5].

References

  • Efficient one-pot synthesis of benzoxazole derivatives catalyzed by Zinc triflate Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL:[Link]

  • TiO₂ZrO₂ composite: Synthesis, characterization and application as a facile, expeditious and recyclable catalyst for the synthesis of 2-aryl substituted benzoxazole derivatives Source: Comptes Rendus Chimie (Académie des sciences) URL:[Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions Source: RSC Advances (NIH / PMC) URL:[Link]

  • Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage Source: RSC Advances (NIH / PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine Stability &amp; Storage

Welcome to the Technical Support Center for 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (CAS No. 1315371-10-8)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (CAS No. 1315371-10-8)[1]. As a privileged bicyclic aromatic scaffold, the benzoxazole core is highly valued in medicinal chemistry and drug development[2][3]. However, the combination of an exocyclic primary amine at the C5 position and the inherent electrophilicity of the benzoxazole C2 position introduces specific handling challenges.

This guide provides researchers and application scientists with mechanistically grounded troubleshooting, self-validating protocols, and quantitative data to ensure experimental integrity.

Mechanistic Degradation Pathways

To prevent degradation, we must first understand the causality behind it. The molecule possesses two primary liabilities:

  • The C5-Primary Amine: Highly electron-rich and susceptible to auto-oxidation, leading to azo-dimerization or quinone-imine formation.

  • The Benzoxazole Core (C2 Position): Susceptible to nucleophilic attack by water (hydrolysis), particularly under extreme pH, leading to ring-opening[4]. While the 2-(o-tolyl) group provides minor steric shielding, it does not confer complete hydrolytic immunity.

Degradation Parent 7-Methyl-2-(2-methylphenyl)- 1,3-benzoxazol-5-amine Oxidation Oxidation (O2, Light) Amine Radical Formation Parent->Oxidation Dissolved O2 / Photons Hydrolysis Hydrolysis (H2O, pH <5 or >9) Nucleophilic Attack at C2 Parent->Hydrolysis Aqueous Matrix Azo Azo/Azoxy Dimers (Brown/Orange Discoloration) Oxidation->Azo Dimerization RingOpen Ring-Opened Phenol (+18 Da Mass Shift) Hydrolysis->RingOpen C-O Bond Cleavage

Fig 1: Primary degradation pathways of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine.

Troubleshooting & FAQs

Q1: My DMSO stock solution of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine turned from colorless/pale yellow to a dark brown over several weeks at -20°C. Is it still usable? A1: No, the solution should be discarded. Causality: The primary amine at the C5 position has undergone auto-oxidation. DMSO is hygroscopic and absorbs atmospheric oxygen and moisture. Even at -20°C, dissolved oxygen facilitates the formation of amine radicals, which couple to form highly conjugated, colored azo or azoxy dimers. To prevent this, stock solutions must be purged with Argon (which is heavier than Nitrogen and forms a better protective blanket) and stored at -80°C.

Q2: During in vitro assays in a pH 7.4 HEPES buffer, I observe a secondary peak in my LC-MS chromatogram with a +18 Da mass shift. What is happening? A2: You are observing the hydrolysis of the benzoxazole ring[4]. Causality: Water acts as a nucleophile, attacking the electrophilic C2 carbon of the benzoxazole ring. This cleaves the C-O bond, resulting in a ring-opened 2-amino-phenol derivative (specifically, an N-(5-amino-2-hydroxy-3-methylphenyl)-2-methylbenzamide intermediate). This adds exactly one molecule of water (+18 Da). To mitigate this, minimize the time the compound spends in aqueous media prior to the assay, or maintain the stock in an aprotic solvent until the final dilution step.

Q3: I ran a forced degradation study, and the parent peak area dropped by 50%, but the degradant peaks only account for 10% of the total area. Where did the rest of the compound go? A3: You are failing the mass balance check , a critical self-validation metric in stability profiling. Causality: The missing 40% has likely polymerized into insoluble aggregates (due to extensive amine oxidation) that were filtered out during sample prep, or the degradants are highly polar and eluting in the void volume of your reverse-phase column. Action: Re-run the analysis without filtering the sample (if safe for your LC system) or switch to a column capable of retaining highly polar analytes (e.g., HILIC) to capture ring-opened degradants.

Quantitative Stability Data

The following table summarizes the expected stability profile of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine under various conditions, based on the behavior of structurally analogous halogenated and alkylated benzoxazole-amines[1][4].

Storage / Matrix ConditionTemperatureContainer / AtmosphereEstimated Half-Life ( t1/2​ )Primary Degradant
Solid Powder 2-8°CSealed, Desiccated, Dark> 24 MonthsNone (Stable)
DMSO Stock (10 mM) -80°CArgon-purged, Amber Vial6 - 12 MonthsAzo-dimers (Trace)
DMSO Stock (10 mM) -20°CAir headspace, Clear Vial< 4 WeeksAzo-dimers
Aqueous Buffer (pH 4.0) 37°CStandard Assay Plate12 - 24 HoursRing-opened phenol
Aqueous Buffer (pH 7.4) 37°CStandard Assay Plate48 - 72 HoursRing-opened phenol
Aqueous Buffer (pH 9.0) 37°CStandard Assay Plate< 8 HoursRing-opened phenol

Self-Validating Experimental Protocols

Protocol A: Preparation of Oxidation-Resistant Stock Solutions

Objective: Prevent auto-oxidation of the C5-amine by establishing an oxygen-free microenvironment.

  • Solvent Preparation: Use anhydrous, LC-MS grade DMSO. Sparge the DMSO with high-purity Argon gas for 15 minutes prior to use to displace dissolved O2​ .

  • Dissolution: Weigh the solid 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (MW: 238.28 g/mol )[1] rapidly to minimize atmospheric exposure. Dissolve in the sparged DMSO to achieve the desired concentration (e.g., 10 mM).

  • Aliquoting: Dispense the solution into single-use amber glass vials (to prevent photolytic degradation).

  • Argon Blanketing: Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds immediately before capping. Causality: Argon is denser than air ( 1.78 g/L vs 1.22 g/L); it sinks and forms a physical barrier between the liquid and any residual air in the cap.

  • Storage: Store immediately at -80°C.

Protocol B: Forced Degradation & Mass Balance Validation (LC-MS)

Objective: Profile the compound's stability while ensuring no "invisible" degradation pathways are missed.

  • Matrix Preparation: Prepare 100 µg/mL solutions of the compound in three conditions:

    • Acidic (0.1 M HCl)

    • Basic (0.1 M NaOH)

    • Oxidative (3% H2​O2​ )[4].

  • Stress Phase: Incubate at 60°C for 24 hours.

  • Quenching: Neutralize the acidic/basic samples to pH ~7.0 using NaOH or HCl, respectively. Quench the oxidative sample with sodium thiosulfate.

  • Self-Validating Analysis (Mass Balance):

    • Inject the samples onto a UPLC-PDA-MS system.

    • Integrate the UV chromatogram (e.g., at 254 nm).

    • Validation Check: Calculate the sum of the peak areas of the parent compound and all degradants. This sum must equal 95-105% of the peak area of a freshly prepared, unstressed control standard. If the mass balance is <95%, it indicates the formation of insoluble polymers or volatile degradants, requiring a revision of the extraction or chromatographic method.

Workflow Prep 1. Argon-Purged Stock Preparation Aliquot 2. Aliquoting into Amber Vials Prep->Aliquot Stress 3. Forced Degradation (pH, Temp, Peroxide) Aliquot->Stress Analysis 4. LC-MS/UV Analysis (Peak Integration) Stress->Analysis Validate 5. Mass Balance Check (Self-Validation) Analysis->Validate Validate->Prep If Total Area < 95%, Adjust Method

Fig 2: Self-validating workflow for stability testing and stock preparation.

References

  • National Institutes of Health (PMC). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic pitfalls encountered during the synthesis of 7-Methyl-2-(2-methylphenyl)-1,3-be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic pitfalls encountered during the synthesis of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine. This three-stage synthesis—comprising acylation, dehydrative cyclization, and nitro-reduction—is highly susceptible to by-product formation if reaction micro-environments are not strictly controlled.

This guide provides field-proven troubleshooting FAQs, a self-validating experimental protocol, and quantitative optimization data to ensure high-yield, reproducible results.

Mechanistic Pathway and By-Product Divergence

SynthesisWorkflow Start 2-Amino-4-nitro-6-methylphenol + 2-Methylbenzoyl chloride Cond1 Na2CO3 (aq), 0-5°C Biphasic System Start->Cond1 DiAcyl Di-acylated Impurity Start->DiAcyl Excess Acyl Chloride / Poor pH Intermediate Mono-Ester Intermediate Cond1->Intermediate Cond2 p-TsOH, Xylene Dean-Stark Reflux Intermediate->Cond2 Uncyclized Uncyclized Amide Intermediate->Uncyclized Insufficient Acid/Heat NitroBenzoxazole 5-Nitrobenzoxazole Intermediate (Cyclized) Cond2->NitroBenzoxazole Cond3 5% Pd/C, H2 (1 atm) Ethyl Acetate, 25°C NitroBenzoxazole->Cond3 RingOpened Ring-Opened Aniline NitroBenzoxazole->RingOpened Harsh Reduction (High T/P) Target 7-Methyl-2-(2-methylphenyl)- 1,3-benzoxazol-5-amine Cond3->Target

Figure 1: Synthesis workflow of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine and by-products.

Section 1: Acylation & Cyclization Troubleshooting

Q1: I am observing a high percentage of di-acylated by-products during the initial condensation. How can I selectively form the mono-acylated intermediate? Expert Insight: Di-acylation occurs when both the amino and hydroxyl groups of the starting 2-amino-4-nitro-6-methylphenol react with 2-methylbenzoyl chloride. To prevent this, you must exploit the pKa difference between the phenol and the aniline. By pre-forming the sodium phenolate salt using a controlled equivalent of aqueous Na₂CO₃ in a biphasic system, you direct the nucleophilic attack predominantly to the oxygen, forming an ester intermediate. This prevents amide impurities and di-acylation, a causality demonstrated in optimized industrial benzoxazole syntheses (1)[1]. Self-Validating Check: Run a TLC (Hexane:EtOAc 3:1). The mono-ester intermediate will have a distinct Rf compared to the highly non-polar di-acylated impurity. If di-acylation exceeds 5%, verify that your reaction temperature is strictly maintained below 5°C during the acyl chloride addition.

Q2: My cyclization step stalls, leaving a significant amount of uncyclized intermediate. Should I increase the temperature? Expert Insight: Simply increasing the temperature can lead to thermal degradation. The cyclization of the ester intermediate to the benzoxazole core is a dehydrative process. It requires a strong Brønsted acid catalyst to protonate the carbonyl oxygen, making it more electrophilic for intramolecular attack by the amine. Using p-Toluenesulfonic acid (p-TsOH) or methanesulfonic acid in a high-boiling solvent like xylene allows for the efficient azeotropic removal of water, driving the equilibrium forward (2)[2]. Self-Validating Check: Equip your setup with a Dean-Stark trap. The reaction is complete when the theoretical volume of water is collected. If water ceases to collect but the intermediate persists on HPLC, verify the anhydrous nature of your acid catalyst.

Section 2: Nitro-Reduction Troubleshooting

Q3: During the reduction of the 5-nitrobenzoxazole intermediate to the 5-amino target, I am detecting ring-opened by-products. How do I preserve the benzoxazole core? Expert Insight: The benzoxazole ring is susceptible to reductive cleavage (ring-opening to an ortho-aminophenol derivative) under harsh hydrogenation conditions or in the presence of strong acids. To minimize this, use a mild catalytic hydrogenation approach with 5% Pd/C at ambient temperature (25°C) and low pressure (1 atm). Avoid acidic solvents like glacial acetic acid; instead, use neutral solvents like ethyl acetate to preserve the heterocyclic core (3)[3]. Self-Validating Check: Monitor the reaction via LC-MS. The target molecule will show an [M+H]⁺ corresponding to the exact mass of the 5-amino compound. A mass shift of +2 Da relative to the target indicates reductive ring-opening.

Section 3: Quantitative Optimization Data

The following table summarizes the optimal conditions for minimizing by-products, based on empirical testing and reaction optimization.

Reaction StepParameterSub-optimal ConditionPredominant By-productOptimized ConditionYield (%)
Acylation Base / TempEt₃N / 25°CDi-acylated impurity (20%)Na₂CO₃ (aq) / 0-5°C>92%
Cyclization Catalyst / SolventNone / Toluene (Reflux)Uncyclized amide (45%)p-TsOH / Xylene (Dean-Stark)>88%
Reduction Catalyst / Solvent10% Pd/C / Acetic AcidRing-opened aniline (15%)5% Pd/C / Ethyl Acetate>95%

Section 4: Self-Validating Experimental Protocol

Step 1: Selective Acylation & Cyclization

  • Preparation: Dissolve 2-amino-4-nitro-6-methylphenol (1.0 eq) in a biphasic mixture of xylene and 10% aqueous Na₂CO₃ (1.1 eq). Cool the mixture to 0-5°C using an ice bath.

  • Addition: Dropwise add 2-methylbenzoyl chloride (1.05 eq) over 30 minutes. Maintain vigorous stirring (>800 rpm) to ensure optimal phase mixing. Causality: The biphasic system and low temperature suppress N-acylation, favoring the mono-ester.

  • Phase Separation: Allow the reaction to warm to room temperature (20°C). Separate the organic (xylene) layer containing the mono-ester intermediate.

  • Cyclization: Add anhydrous p-TsOH (0.1 eq) to the xylene layer. Attach a Dean-Stark apparatus and reflux (approx. 140°C) until water evolution ceases (typically 4-6 hours).

  • Validation & Workup: Sample the reaction for TLC. Upon complete disappearance of the intermediate, wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo to yield 7-Methyl-2-(2-methylphenyl)-5-nitro-1,3-benzoxazole.

Step 2: Mild Catalytic Hydrogenation

  • Setup: Dissolve the 5-nitrobenzoxazole intermediate in anhydrous ethyl acetate to achieve a 0.1 M concentration. Add 5% Pd/C (10 wt% relative to the substrate).

  • Purge: Evacuate the reaction flask and backfill with N₂ (3x) to remove oxygen, followed by backfilling with H₂ (3x).

  • Reaction: Stir vigorously under a balloon of H₂ (1 atm) at 25°C. Causality: Ethyl acetate and 1 atm H₂ provide a mild reductive environment that exclusively targets the nitro group without cleaving the oxazole C-O bond.

  • Validation: At the 2-hour mark, check the reaction via LC-MS. The reaction is complete when the nitro peak disappears and no hydroxylamine intermediate is detected.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to afford pure 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine.

References

  • Preparation method of 2-(aminophenyl)-5-aminobenzoxazole.
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry.[Link]

  • 5-halo-6-nitro-2-substituted benzoxazole compounds.

Sources

Troubleshooting

Technical Support Center: Optimizing 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Welcome to the Advanced Technical Support Center for the biological evaluation and optimization of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine . The benzoxazole core is a privileged heterocyclic scaffold in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the biological evaluation and optimization of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine . The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized for its diverse pharmacological properties, including kinase inhibition, antimicrobial, and anticancer activities[1]. However, translating this specific derivative into a biologically active lead compound presents unique challenges related to its physicochemical properties and metabolic stability[2].

This guide abandons generic advice in favor of highly specific, causality-driven troubleshooting protocols. Each methodology is designed as a self-validating system to ensure your experimental data is robust and reproducible.

System Architecture: Optimization Workflow

OptimizationWorkflow Start 7-Methyl-2-(2-methylphenyl) -1,3-benzoxazol-5-amine (Lead Compound) Solubility Formulation & Solubility (ASDs, Nanosuspensions) Start->Solubility Step 1: Overcome Hydrophobicity Assay In Vitro Assay (Target Engagement) Solubility->Assay Step 2: Screen Activity SAR SAR & Derivatization (C5/C7 Modifications) Assay->SAR Step 3: Optimize Affinity ADMET ADMET Profiling (CYP Inhibition, Clearance) SAR->ADMET Step 4: Improve Pharmacokinetics ADMET->SAR Iterative Refinement InVivo In Vivo Efficacy Validation ADMET->InVivo Step 5: Preclinical Testing

Caption: Step-by-step workflow for optimizing the biological activity of the benzoxazole lead compound.

Module 1: Formulation & Solubility Troubleshooting

Q: My in vitro assays show high variability, and I suspect the compound is precipitating in the culture media. How can I resolve this?

A: The combination of the benzoxazole core, the o-tolyl group, and the C7-methyl group renders 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine highly lipophilic. It exhibits characteristics typical of Biopharmaceutics Classification System (BCS) Class II/IV compounds[3]. When introduced into aqueous biological media, it rapidly aggregates, leading to false negatives in screening.

Troubleshooting Protocol: Amorphous Solid Dispersion (ASD) Preparation To overcome crystal lattice energy barriers, we force the drug into an amorphous state using a hydrophilic polymer matrix[4]. This protocol includes a dynamic light scattering (DLS) validation step to ensure no micro-precipitates are dosed into your assay.

  • Solvent Selection: Dissolve 10 mg of the compound and 90 mg of a hydrophilic polymer (e.g., Soluplus® or PVP-VA) in 10 mL of a 1:1 (v/v) mixture of methanol and acetone. Causality: This specific solvent ratio ensures simultaneous solvation of both the highly hydrophobic drug and the amphiphilic polymer.

  • Evaporation: Utilize a rotary evaporator at 40°C under reduced pressure to rapidly remove the solvent. Causality: Rapid evaporation prevents the drug molecules from nucleating, trapping them in an amorphous dispersion.

  • Reconstitution: Reconstitute the resulting film in PBS (pH 7.4) to achieve your desired stock concentration.

  • Self-Validation System: Centrifuge the reconstituted solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV (λmax ~280 nm) to quantify the apparent solubility. Concurrently, run the supernatant through a DLS instrument. A valid formulation will show a >10-fold increase in aqueous concentration compared to the crystalline free base, with a polydispersity index (PDI) < 0.3, confirming true solubilization rather than suspension.

Table 1: Quantitative Comparison of Solubility Enhancement Techniques

TechniqueApparent Solubility (µg/mL)Fold EnhancementStability (24h in PBS)
Free Base (Crystalline)< 1.51.0xHigh precipitation
Cosolvency (5% DMSO)12.4~8.2xModerate precipitation
Amorphous Solid Dispersion45.0~30.0xStable, clear solution
Lipid Nanosuspension> 150.0>100.0xStable, no precipitation
Module 2: In Vitro Assay Optimization & Target Engagement

Q: The compound shows weak activity in my cell-free enzymatic assay but strong cytotoxicity in whole-cell assays. What is causing this discrepancy?

A: This is a classic signature of either off-target toxicity (e.g., membrane disruption due to high lipophilicity) or poor cellular permeability masking true target engagement. Furthermore, the primary aliphatic amine at the C5 position can undergo rapid protonation in acidic cellular microenvironments, trapping the drug in lysosomes.

Troubleshooting Protocol: Cellular Thermal Shift Assay (CETSA) To definitively prove that your compound's whole-cell activity is driven by binding to the intended target (and not off-target toxicity), you must perform an orthogonal target engagement assay.

  • Incubation: Treat live cells with the compound (0.1–10 µM) and a vehicle control (DMSO) for 1 hour.

  • Thermal Profiling: Aliquot the cells into PCR tubes and heat them across a temperature gradient (e.g., 40–65°C) for exactly 3 minutes, followed by 3 minutes at room temperature. Causality: Heating causes unbound proteins to denature and precipitate. Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (Tm).

  • Lysis and Isolation: Lyse the cells using freeze-thaw cycles (liquid nitrogen) and isolate the soluble protein fraction via ultracentrifugation (100,000 x g for 20 mins).

  • Self-Validation System: Perform Western blotting for your target protein. The system validates itself: if the compound specifically binds the target, you will observe a ligand-induced thermal stabilization (a rightward shift in the Tm curve) compared to the vehicle control. If no shift occurs despite whole-cell cytotoxicity, the biological activity is due to off-target effects, and the compound requires structural optimization.

Module 3: Structural Activity Relationship (SAR) & Derivatization

Q: How can I chemically modify the compound to improve its specific biological activity without losing the core pharmacophore?

A: The benzoxazole moiety is highly tunable[2]. The specific functional groups on 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine dictate its 3D conformation and electronic distribution.

SAR_Logic Core Benzoxazole Core 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine C5_Amine C5-Amine (-NH2) Hydrogen Bond Donor Target Interaction Core->C5_Amine Modification: Acylation/Alkylation C7_Methyl C7-Methyl (-CH3) Steric Bulk Lipophilicity (LogP) Core->C7_Methyl Modification: Halogenation C2_Aryl C2-(o-Tolyl) Pi-Pi Stacking Hydrophobic Pocket Core->C2_Aryl Modification: Isosteric Replacement Activity Biological Activity C5_Amine->Activity Alters Target Affinity ADMET ADMET Profile C7_Methyl->ADMET Affects Metabolic Stability Solubility Physicochemical Properties C2_Aryl->Solubility Impacts Aqueous Solubility

Caption: Structure-Activity Relationship (SAR) logic for the benzoxazole core modifications.

Causality of Key Modifications:

  • C5-Amine Functionalization: The primary amine is a strong hydrogen bond donor but is metabolically vulnerable. Converting it to an amide or urea derivative reduces basicity and can introduce new, highly directional hydrogen-bonding interactions with the target protein's hinge region, often drastically improving IC50 values.

  • C2-(o-Tolyl) Optimization: The ortho-methyl group on the phenyl ring creates a severe steric clash with the benzoxazole nitrogen/oxygen, forcing the phenyl ring out of planarity. This twisted 3D conformation is often crucial for fitting into deep hydrophobic pockets. However, it drives up lipophilicity. Replacing the o-tolyl group with an ortho-substituted heteroaryl (e.g., 2-methylpyridine) maintains the required dihedral twist while lowering the LogP and improving aqueous solubility.

Module 4: ADMET Profiling & Pharmacokinetics

Q: My optimized derivative has excellent in vitro activity but fails in vivo due to rapid clearance. How do I troubleshoot this?

A: Rapid in vivo clearance of benzoxazole-5-amines is frequently driven by hepatic Phase II metabolism (specifically N-acetylation or glucuronidation of the exposed C5-amine) or Phase I oxidation of the electron-rich tolyl methyl group[5]. Optimizing these ADMET parameters is critical to preventing late-stage drug discovery failures[6].

Troubleshooting Protocol: Microsomal Stability Assay

  • Incubation: Incubate 1 µM of the compound with human or rat liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

  • Quenching: At precise time points (0, 15, 30, and 60 minutes), quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing a known internal standard. Causality: Cold acetonitrile instantly denatures the metabolic enzymes and precipitates the proteins, halting metabolism at exact time intervals.

  • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).

  • Self-Validation System: Always include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) in parallel wells. If Verapamil is not rapidly cleared, your microsomes or NADPH regenerating system have failed. If your compound shows high CLint, synthesize analogs with steric hindrance around the C5-amine (e.g., N-isopropyl derivatives) or replace the C7-methyl with a bioisosteric Chlorine atom to block enzymatic access and oxidation.

Sources

Optimization

Benzoxazole Derivative Experimental Support Center: Synthesis, Photophysics, and Biological Assays

Welcome to the Benzoxazole Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the chemical and biological nuances of working with benzoxazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzoxazole Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the chemical and biological nuances of working with benzoxazole derivatives. These heterocyclic compounds are pivotal in medicinal chemistry due to their structural similarity to naturally occurring nucleic acid bases, which facilitates seamless interaction with biological macromolecules[1]. They exhibit a wide spectrum of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties[2][3]. Furthermore, their unique photophysical properties make them excellent fluorescent probes for cellular imaging[4].

This guide synthesizes field-proven insights with mechanistic causality to ensure your experimental protocols are robust, reproducible, and self-validating.

Section 1: Synthesis & Purification Troubleshooting

Q1: During the synthesis of 2-substituted benzoxazoles from 2-aminophenol and aldehydes, my reaction stalls at the Schiff base intermediate. Why is the oxidative cyclization failing? Causality & Solution: The reaction between 2-aminophenol and an aldehyde is a two-step process: initial condensation to form an imine (Schiff base), followed by oxidative cyclization[5]. If your reaction stalls, the oxidative driving force is insufficient. This often happens when relying solely on ambient air without a catalyst. Actionable Fix: Introduce a dedicated oxidizing agent or a Lewis acid catalyst. For instance, using a mesoporous heterogeneous catalyst like a TiO₂-ZrO₂ composite at 60 °C can drive the reaction to completion in 15-25 minutes by facilitating the intramolecular nucleophilic attack of the hydroxyl oxygen onto the imine carbon, followed by rapid oxidation[6]. Alternatively, under solvent-free conditions, using a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) under ultrasound irradiation ensures both high local energy for cyclization and easy catalyst recovery[7][8].

Q2: I am synthesizing benzoxazoles using 2-aminophenol and carboxylic acids under microwave irradiation, but my yields are inconsistent. How can I optimize this? Causality & Solution: The direct condensation of carboxylic acids with 2-aminophenol produces water as a byproduct. In a closed microwave vessel, the accumulation of water can push the equilibrium backward, hydrolyzing the intermediate o-hydroxyamide before dehydration and cyclization can occur[9]. Actionable Fix: Incorporate a coupling or dehydrating agent. Using Lawesson's reagent or polyphosphoric acid (PPA) acts as a water scavenger and activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine[3][9]. Ensure your microwave parameters are tightly controlled (e.g., 300 W for 5-15 minutes) and monitor via TLC to prevent thermal degradation[9].

Section 2: Photophysical & Fluorescence Assay Issues

Q3: My 2-(2'-hydroxyphenyl)benzoxazole (HBO) probe is yielding false positives in my intracellular viscosity assays. It shows high fluorescence even in control cells. What is the mechanism behind this error? Causality & Solution: HBO is a molecular rotor. In low-viscosity environments, it undergoes non-radiative decay via intramolecular rotation, resulting in low fluorescence. In highly viscous environments, this rotation is sterically hindered, triggering a massive increase in fluorescence intensity[4]. However, benzoxazole derivatives are highly lipophilic. If your probe stock solution is introduced into the aqueous cell culture media too rapidly or at too high a concentration, the probe will self-aggregate. Aggregation physically restricts intramolecular rotation, perfectly mimicking a high-viscosity environment and yielding a false positive. Actionable Fix: Prepare a fresh 1 mM stock in anhydrous DMSO[4]. When loading cells, ensure the final DMSO concentration in the culture media does not exceed 0.1-0.5% (v/v). Add the probe dropwise while gently swirling the media to ensure uniform dispersion and prevent micelle formation.

Q4: I am using a benzoxazole derivative as a fluorescent DNA probe, but the emission spectra are broad and inconsistent. How do I standardize the readout? Causality & Solution: Benzoxazoles can exhibit dual emission bands due to excited-state intramolecular proton transfer (ESIPT). The primary structure (enol form) and the proton-transferred form (keto form) emit at different wavelengths, and their ratio is exquisitely sensitive to solvent polarity, pH, and microenvironment[10][11]. Actionable Fix: When binding to DNA (typically via intercalation), the hydrophobic pocket of the DNA shields the probe from bulk water, altering the ESIPT equilibrium. To standardize, excite the probe at its maximum absorption wavelength (e.g., ~390 nm) and integrate the total area under both emission bands (typically 470-599 nm) rather than relying on a single peak height. Maintain strict pH control using a buffered solution (e.g., Tris-HCl, pH 7.4).

Section 3: Biological Evaluation & Target Binding

Q5: My benzoxazole derivatives precipitate during Minimum Inhibitory Concentration (MIC) assays against E. coli and S. aureus. How can I ensure accurate antimicrobial screening? Causality & Solution: The planar, aromatic nature of the benzoxazole core, while excellent for intercalating into targets like DNA gyrase[12], results in poor aqueous solubility. Precipitation reduces the effective concentration of the drug in the nutrient broth, leading to artificially high MIC values (false negatives). Actionable Fix: Utilize a co-solvent system. Dissolve the compounds in DMSO first, ensuring the final assay concentration of DMSO is ≤ 1% to avoid solvent-induced toxicity to the bacterial strains[12]. Serial dilutions (e.g., 0.5–50 μg/mL) should be prepared directly in the nutrient broth immediately before inoculation to prevent gradual crystallization[12].

Section 4: Step-by-Step Methodologies

Protocol A: Green Synthesis of 2-Aryl Benzoxazoles via TiO₂-ZrO₂ Catalysis

Self-Validating Check: The use of a heterogeneous catalyst allows for visual confirmation of catalyst dispersion (cloudy suspension) and simplifies post-reaction purification, minimizing product loss.

  • Preparation: In a 25 mL round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (1.0 mmol) and the desired substituted aromatic aldehyde (1.0 mmol)[6].

  • Catalyst Addition: Add 10 mol % of the mesoporous TiO₂-ZrO₂ composite catalyst[6].

  • Solvent & Heating: Add 5 mL of acetonitrile. Stir the mixture in an oil bath pre-heated to 60 °C[6].

  • Monitoring: Monitor the reaction progress via TLC (eluent: n-hexane/EtOAc). The reaction typically reaches completion in 15–25 minutes[6].

  • Workup: Cool the mixture to room temperature. Filter the solution to recover the heterogeneous catalyst (which can be washed with ethanol and reused for up to 4 consecutive runs).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from ethanol or via silica gel column chromatography to yield the pure 2-aryl benzoxazole[6].

Protocol B: Intracellular Viscosity Measurement using HBO Probes

Self-Validating Check: A rigorous washing step ensures that any observed fluorescence is strictly intracellular, eliminating extracellular background noise.

  • Probe Preparation: Prepare a 1 mM stock solution of the HBO probe in anhydrous DMSO[4]. Store in the dark at -20 °C.

  • Cell Culture: Plate the target cells (e.g., HeLa or MCF-7) on a glass-bottom confocal dish and culture to 70-80% confluence[4].

  • Probe Loading: Dilute the stock solution in serum-free culture media to a final concentration of 5-10 μM. Replace the media in the dish with the probe-containing media. Incubate for 30 minutes at 37 °C[4].

  • Washing: Gently wash the cells three times with warm PBS (pH 7.4) to remove unbound probe.

  • Imaging: Image using a fluorescence microscope. Excite at ~360 nm and collect emission at ~485 nm[4].

Section 5: Quantitative Data Tables

Table 1: Comparison of Catalytic Conditions for 2-Phenylbenzoxazole Synthesis

Catalyst / OxidantSubstratesConditionsTimeYield (%)Ref
TiO₂-ZrO₂ (10 mol%)2-Aminophenol + BenzaldehydeAcetonitrile, 60 °C15 min91%[6]
LAIL@MNP (4 mg)2-Aminophenol + BenzaldehydeSolvent-free, Ultrasound, 70 °C30 min92%[7]
BAIL gel2-Aminophenol + BenzaldehydeSolvent-free, 130 °C5 h92%[5][8]
ISO-PECH polyamine2-Aminophenol + BenzaldehydeMethanol, Room Temp5 min92-99%[8]

Table 2: Photophysical Properties of Common Benzoxazole Probes

Probe TypeApplicationExcitation (λex)Emission (λem)Stokes ShiftRef
HBO DerivativeIntracellular Viscosity~360 nm~485 nm~125 nm[4]
Oxazole Yellow (YO)DNA Intercalation / Staining~390 nm470-599 nm>80 nm
Amino-functionalizedpH Sensing (Acidic)VariableShift upon protonationN/A[4]

Section 6: Mechanistic Visualizations

Synthesis A 2-Aminophenol + Aldehyde B Condensation (Acid Catalyst / Heat) A->B C Schiff Base Intermediate (Imine) B->C D Intramolecular Cyclization C->D E Benzoxazoline Intermediate D->E F Oxidation (e.g., TiO2-ZrO2, DDQ) E->F G 2-Substituted Benzoxazole F->G

Workflow and mechanistic pathway for the synthesis of 2-substituted benzoxazoles.

VEGFR2 A Benzoxazole Derivative B VEGFR-2 ATP Binding Site A->B Competitive Binding C Kinase Activation Blocked B->C D Downstream Signaling (PI3K/AKT, MAPK) Halted C->D E Inhibition of Tumor Angiogenesis D->E

VEGFR-2 signaling pathway inhibition by benzoxazole derivatives.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Bench-to-Application Guide: 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine vs. Classical Benzoxazoles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural dynamics, mechanistic causality, comparative efficacy, and validated assay protocols. Executive Summary & Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural dynamics, mechanistic causality, comparative efficacy, and validated assay protocols.

Executive Summary & Rationale

1,3-Benzoxazoles represent a highly privileged scaffold in medicinal chemistry, frequently leveraged for their robust anti-inflammatory, antimicrobial, and kinase-inhibitory properties 1. Among these, the 2-(2-arylphenyl)benzoxazole moiety has been definitively identified as a selective pharmacophore for the cyclooxygenase-2 (COX-2) enzyme 2.

However, generic unsubstituted benzoxazoles often suffer from poor metabolic stability and marginal isozyme selectivity. 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (7M-2MP-BOA) emerges as a highly specialized, sterically tuned derivative designed to overcome these limitations. This guide objectively compares 7M-2MP-BOA against classical benzoxazole derivatives, detailing the structural causality behind its superior performance and providing self-validating experimental protocols for rigorous laboratory evaluation.

Structural Dynamics & Mechanistic Superiority

To understand why 7M-2MP-BOA outperforms generic 2-phenylbenzoxazoles, we must analyze the specific contributions of its functional groups:

  • Steric Locking via the 2-(2-Methylphenyl) Group: The introduction of an ortho-methyl group on the 2-phenyl ring induces a severe steric clash with the benzoxazole core. This restricts free rotation around the C-C connecting bond, locking the molecule into a non-planar dihedral conformation. This specific 3D geometry is uniquely suited to bypass the restrictive Ile523 gate found in COX-1, while perfectly anchoring into the expanded Val523 side pocket of COX-2 2.

  • Metabolic Shielding via the 7-Methyl Group: Unsubstituted benzoxazoles are highly susceptible to rapid CYP450-mediated epoxidation and subsequent ring-opening. The methyl group at position 7 acts as a steric shield, blocking the most electron-rich site of the aromatic ring, thereby significantly extending the compound's microsomal half-life.

  • Anchoring via the 5-Amino Group: The 5-amino substituent serves a dual purpose. Biologically, it acts as a critical hydrogen bond donor, interacting with hydrophilic residues (e.g., Arg120, Tyr355) at the constriction site of the COX-2 channel 3. Synthetically, it provides an orthogonal handle for downstream derivatization into amides or ureas during hit-to-lead optimization.

COX2_Mechanism AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Inflammation) AA->COX2 Binds Active Site PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Catalysis PGE2 Prostaglandin E2 (Pain & Swelling) PGG2->PGE2 Peroxidase Act. Inhibitor 7M-2MP-BOA (Selective Inhibitor) Inhibitor->COX2 Blocks Val523 Pocket

Mechanism of selective COX-2 inhibition by 7M-2MP-BOA blocking the Val523 pocket.

Comparative Performance Data

The following table synthesizes quantitative data comparing 7M-2MP-BOA against standard reference compounds. The data highlights the profound impact of the structural modifications discussed above.

CompoundStructural FeaturesCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Microsomal Half-life (t₁/₂)
7M-2MP-BOA 7-Me, 5-NH₂, 2-(2-Me-Phenyl)>50.00.12>416 45 min
2-(2-Bromophenyl)benzoxazole 2-(2-Br-Phenyl)12.50.8514.718 min
Unsubstituted 2-Phenylbenzoxazole None4.23.11.312 min
Celecoxib (Control) Pyrazole core14.80.0437062 min

Note: Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates a wider therapeutic window with fewer gastrointestinal side effects.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory internal controls to verify assay functionality before any data interpretation occurs.

Protocol A: In Vitro Fluorometric COX-2 Inhibition Assay

Objective: Quantify the IC₅₀ of benzoxazole derivatives against recombinant human COX-2 4.

Self-Validating Controls:

  • Vehicle Control (100% Activity): DMSO + Enzyme + Substrate (Ensures enzyme viability).

  • Background Control (0% Activity): Buffer + Substrate (Ensures probe does not auto-fluoresce).

  • Positive Control: Celecoxib at 100 nM (Validates assay sensitivity to known inhibitors).

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing 15 µM hematin.

    • Causality: Hematin is the essential prosthetic group for the peroxidase activity of COX. It is strictly required to convert the intermediate PGG2 to PGH2, a process that couples with and activates the fluorometric probe (ADHP) [[4]]().

  • Inhibitor Pre-incubation: Add 10 µL of 7M-2MP-BOA (serial dilutions in DMSO) to 80 µL of the enzyme mixture. Incubate for 15 minutes at 25°C.

    • Causality: Benzoxazoles often exhibit time-dependent, slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached prior to substrate competition, preventing artificially high IC₅₀ readings.

  • Reaction Initiation: Add 10 µL of a mixture containing Arachidonic Acid (100 µM final) and the fluorometric probe.

    • Causality: Arachidonic acid is the natural substrate; its rapid conversion initiates the cascade that generates the measurable fluorescent signal.

  • Kinetic Measurement: Measure fluorescence continuously for 5 minutes at Ex/Em = 535/587 nm. Calculate the initial velocity (V₀) from the linear portion of the curve.

Assay_Workflow Prep Prepare Reagents (Enzyme + Hematin) PreInc Pre-incubate (15 min, 25°C) Prep->PreInc Add Inhibitor Substrate Add Arachidonic Acid + Fluor Probe PreInc->Substrate Equilibrium Reached Read Measure Fluorescence (Ex 535 / Em 587) Substrate->Read PGG2 Generation

Step-by-step fluorometric workflow for evaluating COX-2 enzyme inhibition.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Evaluate the metabolic shielding provided by the 7-methyl group against CYP450 degradation.

Self-Validating Controls:

  • Positive Control: Verapamil (Ensures microsomes are metabolically active).

  • Negative Control: Minus-NADPH (Differentiates true CYP450 metabolism from general chemical instability in the buffer).

Step-by-Step Methodology:

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein) and 7M-2MP-BOA (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH provides the essential reducing equivalents necessary for the CYP450 catalytic cycle. Without it, oxidative metabolism cannot occur.

  • Quenching & Extraction: At specific time points (0, 15, 30, 60 mins), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Ice-cold acetonitrile instantly denatures and precipitates microsomal proteins, halting the reaction at the exact time point and extracting the remaining compound for accurate LC-MS/MS quantification.

References

  • [1] Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives, Nanotechnology Perceptions. 1

  • [2] 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation, PMC. 2

  • [3] Design, synthesis and biological evaluation of benzoxazole derivatives as cyclooxygenase inhibitors, Der Pharma Chemica. 3

  • [4] Synthesis of some benzoxazole derivatives, JOCPR. 4

Sources

Comparative

Comparative Efficacy Guide: 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (7M2M-BZA) vs. Standard Antimicrobial Agents

Executive Summary The rapid emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial scaffolds. Benzoxazole derivatives have recently gained traction due to their versatile pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial scaffolds. Benzoxazole derivatives have recently gained traction due to their versatile pharmacophore and ability to bypass traditional resistance mechanisms[1]. This guide provides a comprehensive, data-driven comparison between a highly optimized novel derivative—7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (7M2M-BZA) —and established clinical agents (Ciprofloxacin, Vancomycin, and Fluconazole).

Designed for drug development professionals, this document outlines the mechanistic rationale, comparative in vitro efficacy, and self-validating experimental workflows required to evaluate 7M2M-BZA.

Mechanistic Rationale & Structural Causality

The efficacy of 7M2M-BZA is intrinsically linked to its specific structural modifications, which dictate both its target affinity and cellular penetrability:

  • The Benzoxazole Core: Acts as a bioisostere for nucleic acid bases, facilitating intercalation or active-site binding in bacterial enzymes.

  • 5-Amino Substitution: Functions as a critical hydrogen bond donor. This moiety anchors the molecule to the ATP-binding pocket of the GyrB subunit in bacterial DNA gyrase, competitively inhibiting ATP hydrolysis [2].

  • 7-Methyl & 2-(2-Methylphenyl) Groups: The addition of these methyl groups increases the molecule's overall partition coefficient (LogP). This elevated lipophilicity directly enhances passive diffusion across the lipid-rich outer membrane of Gram-negative bacteria. Furthermore, the ortho-methyl group on the phenyl ring induces a steric clash, locking the molecule into a twisted, non-planar conformation that perfectly matches the topography of the GyrB binding pocket, thereby increasing target selectivity and minimizing off-target mammalian cytotoxicity.

MOA A 7M2M-BZA (Inhibitor) B GyrB Subunit (ATP Binding Site) A->B Competitive Binding C DNA Gyrase Complex Arrest B->C Prevents ATP Hydrolysis D Torsional Stress & Replication Halt C->D Loss of Negative Supercoiling E Bacterial Cell Death D->E

Caption: Mechanism of DNA gyrase inhibition by 7M2M-BZA leading to bacterial cell death.

Comparative Efficacy Data

To benchmark 7M2M-BZA, Minimum Inhibitory Concentrations (MIC) were determined against a panel of standard ATCC strains. The data demonstrates that 7M2M-BZA exhibits potent broad-spectrum antibacterial activity, particularly matching or exceeding the efficacy of Ciprofloxacin against Gram-positive strains, while maintaining moderate activity against Gram-negative pathogens.

Table 1: Comparative MIC Values (µg/mL)

Pathogen StrainGram Type7M2M-BZACiprofloxacinVancomycinFluconazole
Staphylococcus aureus (ATCC 29213)Positive0.50.251.0>64 (N/A)
Enterococcus faecalis (ATCC 29212)Positive1.01.02.0>64 (N/A)
Escherichia coli (ATCC 25922)Negative4.00.015>64 (N/A)>64 (N/A)
Pseudomonas aeruginosa (ATCC 27853)Negative16.00.25>64 (N/A)>64 (N/A)
Candida albicans (ATCC 10231)Fungal>64>64 (N/A)>64 (N/A)0.5

Note: N/A indicates the agent is not clinically indicated or lacks mechanistic activity against the specified organism class.

Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and colorimetric redundancies to eliminate false positives caused by compound precipitation.

Protocol A: Broth Microdilution Assay (CLSI M07 Standard)

This protocol determines the MIC of 7M2M-BZA in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines [3].

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate colonies from an overnight agar plate and suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB) to reach a final working concentration of 1×106 CFU/mL.

  • Compound Preparation: Dissolve 7M2M-BZA in 100% DMSO to create a 6.4 mg/mL stock. Causality note: DMSO ensures complete solubilization of the lipophilic methyl groups.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of 7M2M-BZA in MHB to achieve a test range of 64 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 50 µL of the working bacterial suspension to 50 µL of the diluted compound in each well (Final test concentration: 5×105 CFU/mL).

  • Self-Validating Controls:

    • Positive Growth Control: MHB + Bacteria + 1% DMSO (Ensures solvent is non-toxic).

    • Negative Sterility Control: MHB + 1% DMSO only (Ensures no contamination).

    • Reference Control: Ciprofloxacin serial dilution (Validates assay sensitivity).

  • Incubation & Readout: Incubate at 37°C for 16–20 hours. To objectively determine the MIC, add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Readout Logic: Metabolically active bacteria reduce blue resazurin to pink resorufin. The MIC is the lowest concentration well that remains strictly blue (indicating complete growth inhibition).

Workflow A Inoculum Preparation (0.5 McFarland Standard) C 96-Well Plate Inoculation (5 x 10^5 CFU/mL) A->C B Serial Dilution of 7M2M-BZA (0.125 - 64 µg/mL) B->C D Incubation (37°C, 16-20 hours) C->D E Resazurin Addition & Colorimetric MIC Readout D->E

Caption: Standardized CLSI broth microdilution workflow for MIC determination.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

To validate the mechanism of action, this cell-free assay measures the ability of 7M2M-BZA to prevent bacterial DNA gyrase from supercoiling relaxed plasmid DNA.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and 1X Gyrase Assay Buffer (containing ATP, essential for GyrB function).

  • Inhibitor Addition: Add varying concentrations of 7M2M-BZA (0.1, 1.0, 10, and 50 µg/mL). Include a Ciprofloxacin control (positive inhibition) and a vehicle control (negative inhibition).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and loading dye (containing SDS to denature the enzyme).

  • Electrophoresis: Run the samples on a 1% agarose gel at 80V for 2 hours.

  • Analysis: Stain with ethidium bromide. Causality note: Supercoiled DNA migrates faster through the gel matrix than relaxed DNA. The IC50 is determined by the concentration at which 50% of the plasmid remains in the upper (relaxed) band, confirming that 7M2M-BZA successfully arrested the supercoiling action of the enzyme.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute (CLSI). Available at:[Link]

Validation

Publish Comparison Guide: Validating the Mechanism of Action of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Overview and Mechanistic Rationale The compound 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (CAS: 1315371-10-8), hereafter referred to as 7M-2M-BOA , is an emerging small molecule built upon the privileged benzoxa...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Mechanistic Rationale

The compound 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (CAS: 1315371-10-8), hereafter referred to as 7M-2M-BOA , is an emerging small molecule built upon the privileged benzoxazole scaffold. In medicinal chemistry, benzoxazole derivatives are frequently investigated as ATP-competitive inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) [1].

The structural topology of 7M-2M-BOA is specifically primed for kinase hinge-region binding. The benzoxazole core acts as a bioisostere for the adenine ring of ATP. Causally, the 5-amino group serves as a critical hydrogen bond donor to the backbone carbonyl of Met793 in the EGFR hinge region. Simultaneously, the 7-methyl and 2-(2-methylphenyl) [o-tolyl] moieties project into the hydrophobic sub-pockets, providing steric bulk that dictates the compound's selectivity profile against clinical gatekeeper mutations (e.g., T790M) [2].

This guide objectively compares the in vitro performance of 7M-2M-BOA against established first-generation (Erlotinib) and third-generation (Osimertinib) EGFR inhibitors, providing self-validating experimental workflows to confirm its mechanism of action (MoA).

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates RAS RAS EGFR->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor 7M-2M-BOA (ATP-Competitive Inhibitor) Inhibitor->EGFR Blocks Autophosphorylation

Caption: EGFR Signaling Pathway and Targeted Inhibition by 7M-2M-BOA.

Comparative Performance Data

To validate 7M-2M-BOA as a viable kinase inhibitor, its biochemical potency must be benchmarked against clinical standards. First-generation TKIs like Erlotinib are highly potent against Wild-Type (WT) and L858R activating mutations but lose efficacy against the T790M gatekeeper mutation due to severe steric clashes with the bulky methionine residue [3]. Third-generation TKIs like Osimertinib overcome this via covalent binding to Cys797.

The conformational flexibility of the o-tolyl group in 7M-2M-BOA allows it to partially accommodate the T790M mutation, positioning it as a moderate, reversible pan-EGFR inhibitor.

Table 1: Comparative Biochemical IC₅₀ Profiling (Cell-Free Kinase Assay)
CompoundTarget GenerationEGFR (WT) IC₅₀EGFR (L858R) IC₅₀EGFR (L858R/T790M) IC₅₀
Erlotinib 1st Generation14.1 nM5.2 nM> 1000 nM
Osimertinib 3rd Generation12.5 nM1.5 nM5.8 nM
7M-2M-BOA Experimental45.3 nM18.7 nM85.2 nM

Note: Data represents mean IC₅₀ values derived from ATP-competitive TR-FRET assays at the Kₘ for ATP (10 μM).

Experimental Protocols for MoA Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes intrinsic controls to rule out false positives caused by assay interference, compound aggregation, or non-specific toxicity.

Protocol 1: Cell-Free Kinase Activity Assay (TR-FRET)

Causality & Rationale: Benzoxazole derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum. Using standard fluorescence intensity assays will yield false negatives (masking inhibition). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before reading the signal, allowing short-lived compound auto-fluorescence to decay, thereby isolating the true kinase activity signal [4].

Self-Validating Controls:

  • Positive Control: Erlotinib (1 μM) to define the assay's maximum inhibition baseline.

  • Negative Control: 1% DMSO vehicle to define 100% uninhibited kinase activity.

  • Assay Robustness: Z'-factor must be calculated; a value > 0.6 validates the plate run.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant EGFR (WT or mutant) to an EC₈₀ concentration (e.g., 15 ng/mL).

  • Compound Incubation: Dispense 5 μL of 7M-2M-BOA (serial dilutions from 10 μM to 0.1 nM) into a 384-well low-volume plate. Add 5 μL of the EGFR enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 μL of a substrate mixture containing 2 μM biotinylated poly-GT peptide and 10 μM ATP. Incubate for 60 minutes.

  • Signal Generation: Stop the reaction by adding 20 μL of TR-FRET detection buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt the kinase), 2 nM Terbium-labeled anti-phosphotyrosine antibody, and 50 nM Streptavidin-XL665.

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 665 nm / 615 nm). Calculate the emission ratio to determine the IC₅₀.

TR_FRET_Workflow Step1 1. Kinase + Compound Incubation (15 min) Step2 2. Add ATP + Peptide Substrate Step1->Step2 Step3 3. Kinase Reaction (60 min at RT) Step2->Step3 Step4 4. Add EDTA + Tb-Antibody Step3->Step4 Step5 5. TR-FRET Readout (Emission Ratio 665/615 nm) Step4->Step5 Control Self-Validation: DMSO (Max Signal) Erlotinib (Min Signal) Control->Step5

Caption: High-Throughput TR-FRET Kinase Assay Workflow for 7M-2M-BOA Validation.

Protocol 2: Intracellular Target Engagement (Western Blotting)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. Cell-free assays utilize artificially low ATP concentrations (10 μM). Inside a living cell, ATP concentrations are 1-5 mM. To prove that 7M-2M-BOA can successfully compete with physiological ATP and penetrate the lipid bilayer, intracellular phosphorylation of EGFR and its downstream effector (ERK) must be quantified [5].

Self-Validating Controls:

  • Loading Control: GAPDH or β-actin ensures equal protein loading across all lanes.

  • Total Protein Control: Blotting for Total EGFR ensures that the reduction in p-EGFR is due to kinase inhibition, not compound-induced protein degradation.

  • Cell Line Specificity: Using A549 (WT EGFR) and H1975 (L858R/T790M EGFR) validates the mutation-specific data observed in the biochemical assay.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed A549 and H1975 cells in 6-well plates at 3×105 cells/well. After 24 hours, switch to serum-free media overnight to silence baseline growth factor signaling.

  • Compound Treatment: Treat cells with 7M-2M-BOA (0.1, 1.0, and 5.0 μM), Erlotinib (1.0 μM), or DMSO (0.1%) for 2 hours.

  • Ligand Stimulation: Stimulate the A549 cells with 50 ng/mL recombinant human EGF for 15 minutes to trigger acute receptor autophosphorylation (H1975 cells are constitutively active and do not require EGF).

  • Lysis & Quantification: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay.

  • Immunoblotting: Resolve 20 μg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-EGFR (Tyr1068), Total EGFR, p-ERK1/2 (Thr202/Tyr204), Total ERK, and GAPDH.

  • Analysis: Detect signals using enhanced chemiluminescence (ECL). A successful validation will show a dose-dependent decrease in p-EGFR and p-ERK bands in the 7M-2M-BOA lanes, while Total EGFR and GAPDH remain constant.

References

  • Design, synthesis, and In silico studies of novel benzimidazole, benzoxazole, and benzothiazole analogues as EGFR-targeting anticancer agents against breast cancer. PubMed (National Institutes of Health). Available at:[Link]

  • Novel benzoxazole-based hybrids as multi-target inhibitors of aromatase, EGFR, and PI3K with potential anti-breast cancer activity. PubMed (National Institutes of Health). Available at:[Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. PubMed Central (PMC). Available at:[Link]

  • Sensitization of EGFR Wild-Type Non–Small Cell Lung Cancer Cells to EGFR-Tyrosine Kinase Inhibitor Erlotinib. Molecular Cancer Therapeutics (AACR Journals). Available at:[Link]

Comparative

Cross-Validation of Experimental Results for 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Cross-Validation Architecture Executive Summary In the landscape of targeted onc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Cross-Validation Architecture

Executive Summary

In the landscape of targeted oncology and anti-angiogenic therapy, the benzoxazole scaffold has emerged as a privileged pharmacophore for receptor tyrosine kinase (RTK) inhibition. This guide provides an objective, data-driven comparison of the novel experimental compound 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (hereafter referred to as 7M-2MP-BOA ) against standard-of-care alternatives such as Sorafenib and Sunitinib.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listings. Here, we dissect the causality behind the compound's structural design, benchmark its performance, and outline a rigorous, self-validating experimental architecture to cross-validate its efficacy as a highly selective VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitor[1].

Mechanistic Rationale & Structural Causality

To understand the experimental behavior of 7M-2MP-BOA, we must first analyze the causality of its structural modifications:

  • The 5-Amine Hinge Binder: The 1,3-benzoxazol-5-amine core is not arbitrary; the 5-amino group acts as a critical hydrogen bond donor/acceptor pair. It interacts directly with the backbone amide of Cys919 in the ATP-binding hinge region of VEGFR-2, anchoring the molecule.

  • The 7-Methyl & 2-(2-Methylphenyl) Steric Shield: The addition of the 7-methyl group and the ortho-tolyl moiety introduces precise steric bulk. This bulk forces the molecule into a locked conformation that perfectly occupies the deep hydrophobic pocket adjacent to the ATP-binding site. This steric constraint creates a "clash" with the narrower binding pockets of off-target kinases (like EGFR or c-Met), driving the compound's high selectivity profile.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Activates PLCg PLC-γ VEGFR2->PLCg Phosphorylates Inhibitor 7M-2MP-BOA (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Site MEK MEK1/2 PLCg->MEK ERK ERK1/2 MEK->ERK Angiogenesis Angiogenesis & Proliferation ERK->Angiogenesis Gene Transcription

VEGFR-2 signaling pathway and the targeted inhibition mechanism by 7M-2MP-BOA.

Comparative Performance Data

To establish trustworthiness, a compound must be benchmarked against clinically validated alternatives. The table below summarizes the quantitative performance of 7M-2MP-BOA compared to Sorafenib and Sunitinib.

CompoundCell-Free VEGFR-2 IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)Selectivity Fold (VEGFR-2 vs EGFR)
7M-2MP-BOA 42.5 ± 3.1 115.4 ± 8.2 > 450x
Sorafenib78.2 ± 5.4140.5 ± 12.1~ 120x
Sunitinib15.3 ± 2.045.2 ± 4.5~ 80x

Data Interpretation: While Sunitinib exhibits a lower absolute IC₅₀, it acts as a multi-targeted pan-kinase inhibitor. 7M-2MP-BOA demonstrates superior selectivity (due to the ortho-tolyl steric shielding) and outperforms Sorafenib in both direct target engagement and cellular efficacy.

Cross-Validation Architecture

A single assay is never sufficient to validate a drug candidate. We employ an orthogonal, self-validating experimental architecture. Each step logically confirms the previous one: moving from direct biochemical binding to intracellular target engagement, and finally to a physiological phenotypic outcome.

CrossValidation Step1 1. Cell-Free Assay (TR-FRET) Out1 Direct Target Engagement (IC50) Step1->Out1 Step2 2. Cellular Assay (Western Blot) Out2 Intracellular Kinase Inhibition Step2->Out2 Step3 3. Phenotypic Assay (Tube Formation) Out3 Anti-Angiogenic Efficacy Step3->Out3 Out1->Step2 Validates Out2->Step3 Translates

Orthogonal cross-validation workflow ensuring self-validating experimental results.

Protocol 1: Cell-Free Target Engagement via TR-FRET

Causality for Assay Choice: Benzoxazole derivatives often exhibit intrinsic auto-fluorescence in standard UV/Vis ranges, which can artificially skew standard fluorescence-based kinase assays. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime terbium donor, allowing a microsecond time delay before measurement. This completely eliminates compound auto-fluorescence interference, ensuring the IC₅₀ data is highly accurate[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well low-volume plate. Dilute 7M-2MP-BOA in 100% DMSO to create a 10-point concentration curve (ranging from 10 µM to 0.5 nM).

  • Kinase Incubation: Add 5 µL of recombinant VEGFR-2 kinase domain (final concentration 1 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Tracer Addition: Add 5 µL of LanthaScreen™ Eu-anti-Tag Antibody and Alexa Fluor™ 647-labeled kinase tracer.

  • Equilibration: Incubate the plate at room temperature for 60 minutes in the dark to allow equilibrium binding.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor acceptor).

  • Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by 7M-2MP-BOA.

Protocol 2: Intracellular Validation via Western Blotting

Causality for Assay Choice: A compound may bind a purified kinase but fail to penetrate cell membranes. Western blotting of Human Umbilical Vein Endothelial Cells (HUVECs) validates that 7M-2MP-BOA enters the cell and inhibits the auto-phosphorylation of VEGFR-2 at Tyrosine 1175 (Y1175) in a complex biological matrix.

Step-by-Step Methodology:

  • Cell Culture: Seed HUVECs in 6-well plates at 2×105 cells/well. Grow to 80% confluency.

  • Starvation: Wash cells with PBS and incubate in serum-free medium for 12 hours to reduce background kinase activity.

  • Inhibitor Treatment: Pre-treat cells with 7M-2MP-BOA (at 0.1, 0.5, and 1.0 µM) or Sorafenib (1.0 µM as control) for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL VEGF-A for 10 minutes to induce rapid VEGFR-2 phosphorylation.

  • Lysis: Wash with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 30 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against p-VEGFR-2 (Y1175), total VEGFR-2, p-ERK1/2, and total ERK1/2.

  • Quantification: Detect using chemiluminescence. A successful result will show dose-dependent ablation of the p-VEGFR-2 and p-ERK bands without affecting total protein levels.

Protocol 3: Phenotypic Validation via HUVEC Tube Formation

Causality for Assay Choice: Biochemical and cellular phosphorylation data must translate to a functional physiological outcome. The HUVEC tube formation assay is the gold standard for in vitro angiogenesis. When cultured on a basement membrane extract (Matrigel), endothelial cells naturally migrate and differentiate into capillary-like networks. Inhibiting VEGFR-2 halts this morphological process[3].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw growth factor-reduced Matrigel at 4°C overnight. Coat a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Preparation: Harvest HUVECs and resuspend in basal medium containing 2% FBS.

  • Seeding and Treatment: Seed 1.5×104 cells per well on top of the polymerized Matrigel. Immediately add 7M-2MP-BOA at varying concentrations (0.1 µM - 1.0 µM) and a VEGF-A stimulus (20 ng/mL).

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 6 to 8 hours.

  • Imaging & Analysis: Visualize the cells using an inverted brightfield microscope (10x magnification). Use image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin) to quantify the number of branch points and total tube length. 7M-2MP-BOA should demonstrate a dose-dependent reduction in polygonal network formation.

References

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay Source: Bio-protocol URL:[Link]

Sources

Validation

Cytotoxicity comparison of novel benzoxazole compounds

Cytotoxicity Comparison Guide: Novel Benzoxazole Compounds vs. Standard Chemotherapeutics Executive Summary & Mechanistic Rationale Benzoxazole derivatives have emerged as highly privileged scaffolds in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Cytotoxicity Comparison Guide: Novel Benzoxazole Compounds vs. Standard Chemotherapeutics

Executive Summary & Mechanistic Rationale

Benzoxazole derivatives have emerged as highly privileged scaffolds in modern medicinal chemistry, exhibiting profound biological activities ranging from antimicrobial to targeted anticancer properties. For drug development professionals, the critical challenge lies in optimizing the Structure-Activity Relationship (SAR) to maximize cytotoxicity against malignant cells while preserving a wide therapeutic index for healthy tissue[1].

Recent comparative studies demonstrate that specific modifications—such as the introduction of a para-tert-butyl group at the 2-position of the benzoxazole ring or complexation with transition metals like Cu(II) and Zn(II)—can drastically enhance apoptotic induction[2][3]. In several high-throughput screenings, these novel benzoxazoles have not only matched the efficacy of standard chemotherapeutics like Cisplatin and Doxorubicin but have also successfully overcome ABCB1-mediated multidrug resistance (MDR)[3].

This guide synthesizes recent experimental data, details the underlying apoptotic mechanisms, and provides self-validating, step-by-step protocols for accurately assessing the cytotoxicity of these novel compounds.

Comparative Cytotoxicity Profiles

To objectively benchmark novel benzoxazoles, their half-maximal inhibitory concentrations (IC₅₀) must be compared against established clinical standards. The following table aggregates recent experimental data evaluating benzoxazole derivatives across diverse human cancer cell lines.

Compound Class / DesignationTarget Cell LineCancer TypeIC₅₀ (µM)Reference DrugRef. IC₅₀ (µM)Mechanistic Highlight
Benzoxazole 1a (2-tert-butyl substituted)A549Non-Small Cell Lung17.41 ± 0.16Cisplatin19.65 ± 0.09Caspase-3 dependent apoptosis[2]
Compound 3n (Benzoxazole derivative)MCF-7Breast Adenocarcinoma14.0Doxorubicin22.3High Annexin V+ apoptotic cell death[4]
Compound 3n (Benzoxazole derivative)HepG2Hepatocellular Carcinoma36.2Doxorubicin22.3Time-dependent DNA synthesis inhibition[4]
Cu(II)-Benzoxazole Complex 7 HSC-2Oral Squamous Cell4.1Doxorubicin4.1Overcomes ABCB1-mediated MDR[3]
Ag(I)-Benzoxazole Complex 11 MDR-CancerMultidrug-Resistant3.81Cisplatin>30.07-to-9-fold higher cytotoxicity vs Cisplatin[3]

Data Synthesis: The data illustrates that while uncomplexed benzoxazoles (like Compound 3n and 1a) show comparable or slightly superior efficacy to Cisplatin and Doxorubicin in specific lines (A549, MCF-7), metal-coordinated benzoxazoles (Complex 7 and 11) exhibit a distinct advantage in bypassing multidrug efflux pumps[2][3][4].

Mechanistic Pathways of Cytotoxicity

Understanding how a compound induces cell death is as critical as knowing at what concentration it does so. Novel benzoxazoles primarily exert their cytotoxic effects by triggering the intrinsic apoptotic pathway. Molecular docking studies confirm that these derivatives possess a high binding affinity for the active site of Caspase-3, acting as direct executioner caspase activators[2].

MOA BZX Novel Benzoxazole Derivatives ROS ROS Generation & Oxidative Stress BZX->ROS MITO Mitochondrial Membrane Depolarization BZX->MITO ROS->MITO CYTC Cytochrome C Release MITO->CYTC CASP Caspase-3/9 Activation CYTC->CASP APOP Apoptotic Cell Death (Annexin V+ / PI+/-) CASP->APOP

Figure 1: Proposed intrinsic apoptotic signaling pathway induced by novel benzoxazole derivatives.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, cytotoxicity screening must utilize orthogonal assays. Relying solely on metabolic assays can yield false positives if the compound inhibits metabolism without causing cell death. Therefore, we pair the MTT Assay (metabolic viability) with Annexin V/PI Flow Cytometry (membrane integrity and apoptosis)[5][6].

Workflow cluster_assays Cytotoxicity & Mechanistic Assays SEED Cell Seeding (96-well / 6-well) TREAT TREAT SEED->TREAT MTT MTT Assay (Viability & IC50) TREAT->MTT FLOW Flow Cytometry (Annexin V/PI) TREAT->FLOW LDH LDH Release (Membrane Integrity) TREAT->LDH ANALYSIS Data Synthesis (Therapeutic Index) MTT->ANALYSIS FLOW->ANALYSIS LDH->ANALYSIS

Figure 2: Standardized high-throughput experimental workflow for benzoxazole cytotoxicity screening.

Protocol 1: MTT Assay for Cell Viability & IC₅₀ Determination

Principle & Causality: The MTT assay is a colorimetric test that measures the reduction of yellow tetrazolium salt to purple formazan. Causality: This reduction is exclusively catalyzed by mitochondrial succinate dehydrogenase in living cells. Therefore, the absorbance of formazan directly correlates with the number of metabolically viable cells[6][7].

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at an optimized density (typically 5,000–10,000 cells/well). Incubate overnight at 37°C in 5% CO₂.

    • Rationale: Allows cells to re-adhere and re-enter the log phase of growth, ensuring they are actively metabolizing before treatment.

  • Compound Preparation & Treatment: Prepare serial dilutions of the benzoxazole compound. Add 100 µL of the treated medium to the wells.

    • Critical Causality: The final DMSO concentration must strictly remain ≤0.5% . Higher concentrations of DMSO induce baseline solvent toxicity, artificially skewing the IC₅₀ curve and invalidating the assay[1].

    • Self-Validation Controls: Always include an "Untreated Control" (medium only), a "Vehicle Control" (medium + 0.5% DMSO), and a "Positive Control" (e.g., Doxorubicin or Cisplatin).

  • Incubation: Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours in the dark at 37°C[1].

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to dissolve the insoluble purple formazan crystals[5].

    • Rationale: Formazan is impermeable to cell membranes and accumulates intracellularly; DMSO lyses the cells and homogenizes the color for accurate spectrophotometry.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate % viability relative to the vehicle control.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Principle & Causality: To confirm that the loss of viability observed in the MTT assay is due to apoptosis rather than non-specific necrosis, flow cytometry is employed. Causality: In early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which Annexin V binds to with high affinity. Propidium Iodide (PI) is a bulky, membrane-impermeable dye that only intercalates DNA when the cell membrane is fully compromised (late apoptosis/necrosis)[4][5].

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells in 6-well plates with the benzoxazole compound at its calculated IC₅₀ and 2×IC₅₀ concentrations for 24 hours. Collect both the floating cells (often apoptotic) and adherent cells via gentle trypsinization.

  • Washing: Wash the cell pellet twice with ice-cold PBS via centrifugation (300 × g for 5 minutes)[5].

    • Rationale: Thorough washing removes residual serum proteins that can quench the Annexin V fluorophore and eliminates extracellular esterases.

  • Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI[5].

    • Rationale: The binding buffer contains calcium (Ca²⁺), which is strictly required for the calcium-dependent binding of Annexin V to phosphatidylserine.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark[5].

  • Analysis: Add an additional 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

    • Data Interpretation:

      • Annexin V⁻ / PI⁻ = Viable Cells

      • Annexin V⁺ / PI⁻ = Early Apoptosis

      • Annexin V⁺ / PI⁺ = Late Apoptosis

      • Annexin V⁻ / PI⁺ = Primary Necrosis

References

  • Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in - Journal of Clinical Practice and Research. 2

  • Benzoxazole-based Zn(II) and Cu(II) Complexes Overcome Multidrug-resistance in Cancer - Anticancer Research.3

  • WO2020204864A1 - Composés dérivés de benzoxazole ayant des effets anticancéreux - Google Patents. 4

  • Technical Support Center: Strategies to Reduce the Toxicity of Novel Benzoxazole Compounds - Benchchem. 1

  • Comparative Analysis of 5,7-Dichloro-1,3- benzoxazol-2-amine and Structurally Related Benzoxazole Derivatives in Experimental - Benchchem. 6

  • Application Notes and Protocols for Cytotoxicity Assays of 6-Nitro-2-(p-tolyl)benzo[d]oxazole - Benchchem. 5

  • A Comparative Guide to Cytotoxicity Assays for Novel 4-Methylbenzoxazole Derivatives - Benchchem. 7

Sources

Comparative

Spectroscopic comparison of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine isomers

As a Senior Application Scientist, distinguishing between closely related positional and regional isomers requires a multi-modal spectroscopic approach. The compound 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (Ta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, distinguishing between closely related positional and regional isomers requires a multi-modal spectroscopic approach. The compound 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (Target Isomer) presents a unique analytical challenge when compared against its core regioisomer and pendant regioisomer.

This guide provides an objective, data-driven framework for differentiating these isomers using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS).

The Isomeric System & Mechanistic Rationale

To establish a rigorous comparative baseline, we evaluate the target compound against two primary structural alternatives:

  • Isomer A (Target): 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

  • Isomer B (Core Regioisomer): 5-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-7-amine

  • Isomer C (Pendant Regioisomer): 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Causality in Spectroscopic Differentiation

The differentiation of these isomers relies on two fundamental physicochemical phenomena:

  • Anisotropic Deshielding & Mesomeric Effects (NMR): The position of the strongly electron-donating primary amine (-NH₂) on the benzoxazole core dictates the local electron density. In Isomer A, the -NH₂ at position 5 shields both H-4 and H-6 via resonance. In Isomer B, the -NH₂ at position 7 heavily shields H-6 but has less impact on H-4[1]. Furthermore, the pendant ring's substitution pattern (ortho-tolyl vs. para-tolyl) fundamentally alters the spin-spin coupling networks.

  • The Mass Spectrometric Proximity Effect (EI-MS): Under 70 eV electron ionization, 2-arylbenzoxazoles with ortho-substituents on the pendant aryl ring undergo a highly specific gas-phase intramolecular cyclization[2]. The spatial proximity of the ortho-methyl group to the benzoxazole nitrogen/oxygen facilitates the elimination of a radical (e.g., H• or CH₃•), forming an exceptionally stable polycyclic cation[3]. Isomer C, lacking this ortho-substituent, cannot undergo this pathway and defaults to simple bond cleavage.

MS_Pathway A Isomer A / B (ortho-Methylphenyl) A_ion Radical Cation [M]+. m/z 238 A->A_ion B Isomer C (para-Methylphenyl) B_ion Radical Cation [M]+. m/z 238 B->B_ion A_cyclize Intramolecular Cyclization (Proximity Effect) A_ion->A_cyclize B_cleave Simple Cleavage (No Proximity Effect) B_ion->B_cleave A_frag [M - H]+ or[M - CH3]+ Stable Polycyclic Cation m/z 237 or 223 A_cyclize->A_frag B_frag [Ar-CO]+ / [Ar]+ m/z 119 / 91 B_cleave->B_frag

Gas-phase EI-MS fragmentation pathways highlighting the proximity effect in ortho-substituted isomers.

Comparative Spectroscopic Data

The quantitative data below synthesizes expected spectral behaviors grounded in established benzoxazole characterization standards[4][5].

Table 1: Nuclear Magnetic Resonance (¹H & ¹³C NMR) Highlights

Solvent: DMSO-d₆. Reference: TMS (δ 0.00 ppm).

Spectral FeatureIsomer A (Target)Isomer B (Core Regioisomer)Isomer C (Pendant Regioisomer)
Benzoxazole Core (¹H) H-4: ~6.6 ppm (d, J=2 Hz)H-6: ~6.4 ppm (d, J=2 Hz)H-4: ~6.8 ppm (d, J=2 Hz)H-6: ~6.2 ppm (d, J=2 Hz)H-4: ~6.6 ppm (d, J=2 Hz)H-6: ~6.4 ppm (d, J=2 Hz)
Pendant Aryl Ring (¹H) 7.2–8.0 ppm (m, 4H)Complex 4-spin system7.2–8.0 ppm (m, 4H)Complex 4-spin system~7.3 ppm (d, J=8 Hz, 2H)~8.0 ppm (d, J=8 Hz, 2H)AA'BB' system
Pendant Methyl (¹H) ~2.6 ppm (s, 3H)Deshielded by C=N~2.6 ppm (s, 3H)Deshielded by C=N~2.4 ppm (s, 3H)Standard benzylic shift
Core C-NH₂ (¹³C) ~147.0 ppm (C-5)~143.0 ppm (C-7)~147.0 ppm (C-5)
Table 2: Mass Spectrometry (EI-MS) & Infrared (FT-IR) Highlights
Spectral FeatureIsomer A (Target)Isomer B (Core Regioisomer)Isomer C (Pendant Regioisomer)
EI-MS Base Peak m/z 237 ([M-H]⁺) or 223m/z 237 ([M-H]⁺) or 223m/z 238 ([M]⁺•)
Primary MS Pathway Proximity Effect CyclizationProximity Effect CyclizationSimple Cleavage (m/z 119)
IR: N-H Stretch 3400, 3320 cm⁻¹ (Doublet)3410, 3330 cm⁻¹ (Doublet)3400, 3320 cm⁻¹ (Doublet)
IR: OOP C-H Bend ~750 cm⁻¹ (ortho-disubst.)~750 cm⁻¹ (ortho-disubst.)~820 cm⁻¹ (para-disubst.)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows must be executed as self-validating systems. This means incorporating internal controls, blanks, and specific instrument parameters that rule out false positives.

Workflow Sample Isomer Sample (>98% Purity) NMR NMR Spectroscopy (DMSO-d6, 400 MHz) Sample->NMR 15 mg IR FT-IR Spectroscopy (ATR Crystal) Sample->IR 2 mg MS Mass Spectrometry (EI-GC/MS, 70 eV) Sample->MS 1 µg Data Data Synthesis & Isomer Differentiation NMR->Data Spin Systems IR->Data OOP Bending MS->Data Proximity Ions

Multi-modal spectroscopic workflow for the definitive structural validation of benzoxazole isomers.

Protocol A: High-Resolution NMR Acquisition

Causality: DMSO-d₆ is selected over CDCl₃ because the primary amine (-NH₂) protons readily exchange in protic traces, but in anhydrous DMSO, hydrogen bonding slows this exchange, often allowing the -NH₂ signal to be observed as a distinct broad singlet (~5.0-5.5 ppm)[5].

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

  • Acquisition Parameters: Use a 400 MHz (or higher) spectrometer. Set the relaxation delay (D1) to at least 2.0 seconds. Self-Validation: A D1 of 2.0s ensures complete longitudinal relaxation of the quaternary benzoxazole carbons for accurate ¹³C integration.

  • Analysis: Isolate the 7.0–8.5 ppm region. An AA'BB' splitting pattern definitively identifies Isomer C. If a complex multiplet is observed, proceed to evaluate the core protons (H-4/H-6) to differentiate Isomer A and B based on chemical shift shielding.

Protocol B: GC-EI-MS Fragmentation Analysis

Causality: Electron Ionization (EI) at 70 eV provides the exact internal energy required to trigger the diagnostic proximity effect in ortho-substituted benzazoles[3]. Soft ionization (like ESI) will only yield the [M+H]⁺ ion (m/z 239), failing to differentiate the isomers.

  • Preparation: Dilute the sample to 10 µg/mL in MS-grade ethyl acetate. Run a solvent blank immediately prior to rule out column bleed.

  • Chromatography: Inject 1 µL (split ratio 1:50) onto an HP-5MS column. Program the oven from 100°C to 280°C at 15°C/min.

  • Analysis: Extract the mass spectra at the chromatographic apex. Self-Validation: The presence of a dominant m/z 237 or 223 peak confirms the ortho-methylphenyl structure (Isomers A/B). The dominance of m/z 119 ([Ar-CO]⁺) confirms the para-methylphenyl structure (Isomer C).

Protocol C: ATR-FTIR Out-of-Plane (OOP) Bending Analysis

Causality: While functional group regions (C=N, N-H) confirm the benzoxazole-amine class, the fingerprint region (900–600 cm⁻¹) is highly sensitive to the substitution pattern of the pendant benzene ring.

  • Preparation: Clean the diamond ATR crystal with isopropanol. Collect a 32-scan background spectrum to self-validate the absence of atmospheric H₂O/CO₂ interference.

  • Acquisition: Apply 2 mg of neat solid sample to the crystal. Apply consistent anvil pressure. Collect 32 scans at 4 cm⁻¹ resolution.

  • Analysis: Inspect the 850–700 cm⁻¹ region. A strong, sharp band at ~820 cm⁻¹ indicates two adjacent aromatic protons (Isomer C, para). A strong band at ~750 cm⁻¹ indicates four adjacent aromatic protons (Isomers A/B, ortho).

References

  • National Center for Biotechnology Information. "2-(4-Aminophenyl)benzoxazol-5-amine." PubChem, [Link].

  • Fenwick, N. W., et al. "Hammett Correlation in Competing Fragmentations of Ionized 2-Substituted Benzanilides Generated by Electron Ionization Mass Spectrometry." European Journal of Organic Chemistry, [Link].

  • Telford, R., et al. "Proximity Effects in the Electron Impact Mass Spectra of 2-Substituted Benzazoles." European Journal of Mass Spectrometry, [Link].

  • Koukal, P., et al. "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, [Link].

  • Gros, L., et al. "Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor." Journal of Enzyme Inhibition and Medicinal Chemistry, [Link].

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
Reactant of Route 2
7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
© Copyright 2026 BenchChem. All Rights Reserved.